Technical Documentation Center
[(4-methoxyphenyl)methyl](methyl)nitrosoamine Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: A Validated Stability-Indicating HPLC Method for the Separation of Rivaroxaban and the Genotoxic Impurity N-benzyl-N-methylnitrous amide
Application Note: A Validated Stability-Indicating HPLC Method for the Separation of Rivaroxaban and the Genotoxic Impurity N-benzyl-N-methylnitrous amide
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the effective separation and quantification of the anticoagulant drug Rivaroxaban from its potential genotoxic nitrosamine impurity, N-benzyl-N-methylnitrous amide (also known as Rivaroxaban Nitroso Impurity 9). The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] This method is designed to provide the specificity, sensitivity, and reliability required for quality control and stability testing in pharmaceutical development and manufacturing. The developed isocratic reverse-phase HPLC method utilizes a phenyl-hexyl stationary phase, which offers unique selectivity for aromatic compounds, enabling baseline separation of the two analytes. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[3]
Introduction: The Critical Need for Nitrosamine Impurity Control
Rivaroxaban is a widely prescribed oral anticoagulant that acts as a direct factor Xa inhibitor. Its efficacy in preventing and treating thromboembolic disorders is well-established. However, the potential for the formation of nitrosamine impurities during the synthesis, formulation, or storage of the drug product is a critical quality and safety attribute that must be rigorously controlled.
This application note addresses the analytical challenge of separating Rivaroxaban from the structurally related nitrosamine impurity, N-benzyl-N-methylnitrous amide (CAS No: 937-40-6). The causality behind the choice of a phenyl-hexyl stationary phase lies in its ability to provide alternative selectivity compared to traditional C18 columns, primarily through π-π interactions between the phenyl rings of the stationary phase and the aromatic moieties of the analytes.[7][8][9] This interaction is crucial for achieving the necessary resolution between the parent drug and its closely related impurity.
Experimental
Materials and Reagents
-
Rivaroxaban Reference Standard (USP or equivalent)
-
N-benzyl-N-methylnitrous amide Reference Standard (CAS: 937-40-6)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade, filtered and deionized)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | Acetonitrile: 0.1% Formic Acid in Water (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
| Run Time | 15 minutes |
Rationale for Method Parameters:
-
Stationary Phase: A Phenyl-Hexyl column was selected to leverage π-π interactions, enhancing the separation of the aromatic structures of Rivaroxaban and the nitrosamine impurity.[7][8][10]
-
Mobile Phase: An isocratic mobile phase of acetonitrile and acidified water provides a balance of elution strength and selectivity. The use of formic acid helps to ensure good peak shape for both analytes by controlling their ionization state.
-
Detection Wavelength: 250 nm was chosen as it is a common wavelength for the detection of Rivaroxaban and is expected to provide adequate sensitivity for the nitrosamine impurity, which also contains a chromophore.[11][12]
Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Stock Solution of Rivaroxaban (1000 µg/mL): Accurately weigh approximately 25 mg of Rivaroxaban reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Standard Stock Solution of N-benzyl-N-methylnitrous amide (100 µg/mL): Accurately weigh approximately 2.5 mg of N-benzyl-N-methylnitrous amide reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (for system suitability and quantification): Prepare a solution containing 100 µg/mL of Rivaroxaban and 0.1 µg/mL of N-benzyl-N-methylnitrous amide by appropriate dilution of the stock solutions with the diluent.
-
Sample Solution: Accurately weigh a portion of the drug substance or powdered tablets equivalent to 10 mg of Rivaroxaban into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.[12]
Method Validation Protocol
The developed HPLC method was validated according to the ICH Q2(R1) guidelines, encompassing the following parameters:[3][13]
Specificity (Forced Degradation)
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[14][15][16]
-
Acid Hydrolysis: Treat the sample solution with 0.1 N HCl at 60 °C for 2 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 N NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.
-
Photolytic Degradation: Expose the drug substance in solution to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples should be examined for any co-eluting peaks with Rivaroxaban and the nitrosamine impurity. Peak purity analysis should be performed using a photodiode array (PDA) detector.
Linearity
Linearity should be established by preparing a series of at least five concentrations of N-benzyl-N-methylnitrous amide ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit. The peak area response is plotted against the concentration, and the correlation coefficient (r²) should be determined.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, or by using the standard deviation of the response and the slope of the calibration curve.
Accuracy
Accuracy will be assessed by performing recovery studies at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit) by spiking the placebo with a known amount of the nitrosamine impurity. The percentage recovery should be calculated.
Precision
-
Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the working standard solution on the same day.
-
Intermediate Precision (Inter-day precision): Determined by analyzing the working standard solution on different days, with different analysts and/or on different instruments. The relative standard deviation (RSD) of the peak areas should be calculated.
Robustness
The robustness of the method will be evaluated by introducing small, deliberate variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should be checked after each variation.
System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
-
Tailing factor for the Rivaroxaban peak: Not more than 2.0
-
Theoretical plates for the Rivaroxaban peak: Not less than 2000
-
Resolution between Rivaroxaban and N-benzyl-N-methylnitrous amide: Not less than 2.0
-
%RSD for six replicate injections of the working standard solution: Not more than 5.0% for the nitrosamine peak area.
Visualizations
Caption: HPLC workflow for the analysis of Rivaroxaban and its nitroso impurity.
Conclusion
This application note provides a detailed protocol for a validated, stability-indicating HPLC method for the separation and quantification of Rivaroxaban and the genotoxic N-benzyl-N-methylnitrous amide impurity. The use of a phenyl-hexyl column provides the necessary selectivity for this challenging separation. The comprehensive validation protocol, based on ICH guidelines, ensures that the method is reliable and suitable for its intended use in a regulated pharmaceutical environment. Adherence to such robust analytical methods is paramount in ensuring the safety and quality of pharmaceutical products.
References
- Agilent Technologies. (n.d.). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.
- Separation Methods Technologies. (n.d.). Phenyl-Hexyl Columns.
- Huesgen, A. G. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column. Agilent Technologies, Inc.
- BenchChem. (2025). Method Validation for Nitrosamine Impurities in Pharmaceuticals: An Application Note and Protocol Following ICH Guidelines.
- MAC-MOD Analytical. (n.d.). Rapid HPLC Separation of Aromatic Compounds on HALO Phenyl-Hexyl.
- Al-Saeed, M., & El-Sherbiny, D. (2020). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. PMC.
- European Medicines Agency. (2025, August 1). Appendix 1: Acceptable intakes established for N-nitrosamines.
- Advanced Materials Technology. (n.d.). Phenyl-Hexyl - HPLC.
- ResearchGate. (n.d.). Summary of forced degradation studies of Rivaroxaban | Download Table.
- Tzanavaras, P. D., & Themelis, D. G. (2022).
- Attimarad, M., Al-Dhubiab, B., Asif, M., & Al-Omair, M. (2017). Stability-Indicating Method for the Determination of Rivaroxaban and its Degradation Products using LC-MS and TLC. Research Journal of Pharmacy and Technology.
- Chemicea. (2024, December 24). A Detailed Overview of Rivaroxaban Impurities: EP, USP, and Global Guidelines.
- European Medicines Agency. (2025, February 4). Established acceptable intake for nitrosamines in medicines.
- Health Canada. (n.d.). Established Acceptable Intake Limits (Excel version).
- ResolveMass Laboratories Inc. (2025, November 22). Why Regulatory Agencies Require Validated Methods for Nitrosamines.
- Shpak, A., et al. (2022). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). PMC.
- Bhupatiraju, R. V., et al. (2022).
- International Journal of Pharmacy and Pharmaceutical Research. (2025, February 3). A Review of FDA Requirement on Recommended Acceptable Intake Limits for Nitrosamine Drug Substance Related Impurities.
- World Journal of Pharmacy and Pharmaceutical Sciences. (2025, May 6). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review.
- Google Patents. (n.d.). CN108061767A - The method of HPLC method separation determination Rivaroxaban intermediates and its related impurities.
- Phenomenex. (n.d.). Separation of Rivaroxaban and its Chiral Impurities per USP Monograph.
- PubChem. (n.d.). N-methyl-N-benzylnitrosamine.
- Nitrosamines Exchange. (2024, May 20). Acceptable intake (AI) of N-Nitroso-N-methylbenzylamine (CAS 937-40-6).
- Waters Corporation. (n.d.). Creating Greener HPLC Methods as Measured by the AMGS Metric: A Case Study of Improving USP Monograph Methods.
- Celebier, M., et al. (2016). RP-HPLC method development and validation for estimation of rivaroxaban in pharmaceutical dosage forms. SciELO.
- EliteSynth Laboratories. (n.d.). N-Nitroso N-Benzyl Methyl Amine.
- DR JCR BIO. (n.d.). N-benzyl-N-methylnitrous amide ;N-Methyl-N-nitrosobenzenemethanamine; Benzyl(methyl)nitrosamine|937-40-6.
- NIST. (n.d.). Benzamide, n-benzyl-2-(methylamino)-.
- Reddit. (2020, November 27). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ajpaonline.com [ajpaonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. canada.ca [canada.ca]
- 6. Acceptable intake (AI) of N-Nitroso-N-methylbenzylamine (CAS 937-40-6) - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. separationmethods.com [separationmethods.com]
- 9. agilent.com [agilent.com]
- 10. hplc.eu [hplc.eu]
- 11. phenomenex.com [phenomenex.com]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. rjptonline.org [rjptonline.org]
Selection of internal standards for Rivaroxaban nitroso impurity quantification
Selection of internal standards for Rivaroxaban nitroso impurity quantification
Abstract
The quantification of Nitrosamine Drug Substance Related Impurities (NDSRIs) in Rivaroxaban presents unique challenges due to the structural complexity of the API and the stringent sensitivity requirements (ng/g levels) mandated by FDA and EMA. This guide addresses the critical variable in method development: Internal Standard (IS) Selection . While generic nitrosamine standards (e.g., NDMA-d6) are insufficient for NDSRIs, using the Stable Isotope Labeled (SIL) API (Rivaroxaban-d4) often fails to correct for specific matrix effects and retention time shifts associated with the nitroso-moiety. This protocol establishes N-Nitroso-Rivaroxaban-d4 as the gold standard IS and provides a validated LC-MS/MS workflow for its application.
Regulatory & Scientific Context
Rivaroxaban is a direct factor Xa inhibitor containing a morpholinone ring and an amide linker. Under specific processing conditions (presence of nitrites and acidic environment), the secondary amine precursors or degradation products can form N-Nitroso-Rivaroxaban (NNRI) .
Regulatory bodies (FDA, EMA) classify NNRI as an NDSRI. Unlike small nitrosamines (NDMA), NDSRIs share the backbone of the API, making chromatographic separation difficult and ionization suppression by the API a significant risk.
-
Target Analyte: N-Nitroso-Rivaroxaban (NNRI)[1]
-
Regulatory Limit: Based on Carcinogenic Potency Categorization Approach (CPCA).[2] Typically, limits range from 26.5 ng/day to 1500 ng/day depending on the "activating" or "deactivating" features of the structure.
-
Required LOQ: Often < 10% of the Acceptable Intake (AI) limit relative to the maximum daily dose.
Technical Deep Dive: The Internal Standard Dilemma
The selection of an Internal Standard is not merely a formality; it is the primary mechanism to compensate for Matrix Effects and Recovery Losses .
Why SIL-API (Rivaroxaban-d4) is Insufficient
Many labs default to using the deuterated API (Rivaroxaban-d4) as the IS. This is scientifically flawed for NDSRI analysis:
-
Retention Time Shift: The addition of a Nitroso group (-N=O) significantly alters the polarity and hydrophobicity compared to the API. NNRI elutes later than Rivaroxaban on reverse-phase columns. Therefore, Rivaroxaban-d4 does not co-elute with NNRI and cannot correct for transient ion suppression at the specific elution time of the impurity.
-
Ionization Differences: The API ionizes differently (protonation of the amide/amine) than the Nitroso-variant.
-
Extraction Recovery: The solubility profile of the Nitroso-impurity differs slightly from the API, leading to differential extraction efficiency.
The "Carrier Effect"
At trace levels (ppb), analytes can adsorb to glassware or instrument flow paths. A Stable Isotope Labeled (SIL) version of the impurity (e.g., NNRI-d4) acts as a "carrier," occupying these active sites and ensuring linear transmission of the analyte to the detector.
Decision Matrix: IS Selection
| Internal Standard Type | Suitability | Scientific Rationale |
| N-Nitroso-Rivaroxaban-d4 | Ideal (Gold Standard) | Perfect co-elution; Identical ionization efficiency; Corrects for specific matrix effects; Provides "Carrier Effect". |
| Rivaroxaban-d4 (SIL-API) | Conditional / Poor | Elutes at API retention time, not Impurity RT. Fails to correct for ion suppression at the impurity's specific elution window. |
| NDMA-d6 / NDEA-d6 | Unacceptable | Physicochemical properties (MW, LogP) are too distinct from NNRI. No correction for extraction recovery. |
| Analog IS (e.g., N-Nitroso-Apixaban) | Poor | May mimic structure but lacks identical mass/retention characteristics. |
Experimental Protocol
Reagents and Materials
-
Reference Standard: N-Nitroso-Rivaroxaban (NNRI), >98% purity.
-
Internal Standard: N-Nitroso-Rivaroxaban-d4 (NNRI-d4). Note: If d4 is unavailable, C13-labeled variants are acceptable.
-
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Extraction Solvent: DMSO (for stock) and 50:50 MeOH:Water (for working solutions).
Sample Preparation Workflow
Rivaroxaban has low water solubility. The extraction must solubilize the impurity without crashing out the API in a way that traps the impurity.
Step 1: Stock Preparation
-
Dissolve NNRI and NNRI-d4 in DMSO to 1 mg/mL.
-
Prepare Intermediate Stock of NNRI-d4 at 1 µg/mL in Methanol.
Step 2: Sample Extraction
-
Weigh 100 mg of pulverized Rivaroxaban tablets into a 15 mL centrifuge tube.
-
Add 50 µL of NNRI-d4 Intermediate Stock (Internal Standard).
-
Add 5.0 mL of Extraction Solvent (Acetonitrile:Water, 80:20 v/v). High organic content is needed to release the impurity from the tablet matrix.
-
Vortex for 5 minutes.
-
Sonicate for 20 minutes (maintain temp < 30°C to prevent degradation).
-
Centrifuge at 4500 rpm for 10 minutes.
-
Filter supernatant through a 0.22 µm PTFE filter into an amber HPLC vial.
LC-MS/MS Conditions
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: USP L11 (Phenyl-Hexyl) or C18.
-
Recommendation:YMC-Triart Phenyl or Phenomenex Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm). Phenyl phases offer superior selectivity for nitroso-aromatics over C18.
-
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B (Elute API and Impurity)
-
8.0 min: 95% B
-
8.1 min: 5% B
-
11.0 min: Stop
-
-
MS Parameters (Source: ESI Positive):
-
MRM Transitions:
-
NNRI (Analyte): m/z 465.1 → 145.0 (Quantifier), 465.1 → 230.1 (Qualifier). Note: Precursor mass is approx M+H. Exact mass depends on specific nitroso-isomer formed.
-
NNRI-d4 (IS): m/z 469.1 → 149.0.
-
-
Visualizations
Analytical Workflow Diagram
This diagram illustrates the critical path from sample to data, emphasizing the point of IS addition.
Caption: Figure 1: Validated extraction workflow. Note that the Internal Standard (NNRI-d4) is added to the powder BEFORE solvent extraction to correct for recovery losses.
Internal Standard Decision Logic
A logic gate for selecting the appropriate standard based on availability and regulatory risk.
Caption: Figure 2: Decision Matrix for Internal Standard selection. The hierarchy prioritizes structural identity to ensure regulatory compliance.
References
-
US Food and Drug Administration (FDA). (2023).[5][6] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs).[2][5][7] Retrieved from [Link][2][5][6][7]
-
European Medicines Agency (EMA). (2023).[8][9] Nitrosamine impurities in human medicinal products: Questions and answers. Retrieved from [Link][4][8][9][10][11][12][13][14]
- Schmidtsdorff, S., & Schmidt, A. H. (2019). Simultaneous detection of nitrosamines in sartans by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for general LC-MS nitrosamine methodology).
Sources
- 1. Bot Verification [rasayanjournal.co.in]
- 2. CDER Nitrosamine Impurity Acceptable Intake Limits | FDA [fda.gov]
- 3. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification, Structure Conformation, Carcinogenic Potency Grouping and Quantification of N-Nitroso Impurities of Rivaroxaban | Jordan Journal of Chemistry (JJC) [jjc.yu.edu.jo]
- 5. fda.gov [fda.gov]
- 6. regulations.gov [regulations.gov]
- 7. starodub.nl [starodub.nl]
- 8. Nitrosamine impurities: guidance for marketing authorisation holders | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Nitrosamines: Current Updates from EMA and FDA - DLRC [dlrcgroup.com]
- 10. veeprho.com [veeprho.com]
- 11. EMA/CMDh: Nitrosamines Q&A Document updated again - ECA Academy [gmp-compliance.org]
- 12. researchgate.net [researchgate.net]
- 13. allmpus.com [allmpus.com]
- 14. EMA/CMDh: Nitrosamine Q&A Document updated - ECA Academy [gmp-compliance.org]
Dissolving (4-methoxyphenyl)methylnitrosoamine in NMP vs methanol
Dissolving (4-methoxyphenyl)methylnitrosoamine in NMP vs methanol
An Application Note and Protocol from the Office of the Senior Application Scientist
Technical Guide: Solvent Selection for (4-methoxyphenyl)methylnitrosoamine — A Comparative Analysis of N-Methyl-2-pyrrolidone (NMP) and Methanol
Abstract
The selection of an appropriate solvent is a critical, foundational step in experimental design, directly impacting solute stability, biological activity, and the reproducibility of results. This is particularly true for N-nitroso compounds, a class known for its potential reactivity and importance in toxicology and drug development research.[1][2][3] This technical guide provides a detailed comparative analysis of two common laboratory solvents, N-Methyl-2-pyrrolidone (NMP) and methanol, for the dissolution of (4-methoxyphenyl)methylnitrosoamine. We will explore the physicochemical properties of the solute and solvents, discuss the theoretical underpinnings of their interactions, and provide validated, step-by-step protocols for solution preparation. The objective is to equip researchers with the necessary data and rationale to make an informed solvent choice tailored to their specific downstream application, whether it be for long-term storage, in vitro screening, or analytical standard preparation.
Introduction: The Critical Role of Solvent Choice
(4-methoxyphenyl)methylnitrosoamine is an N-nitroso compound with a molecular structure that presents specific challenges and considerations for dissolution.[4] The presence of a polar nitroso group, a methoxy ether linkage, and an aromatic ring necessitates a solvent that can effectively solvate these distinct moieties. N-Methyl-2-pyrrolidone (NMP) is a powerful, polar aprotic solvent known for its exceptional solvating power for a wide range of organic and inorganic compounds.[5][6][7][8] In contrast, methanol is a polar protic solvent, simpler in structure and widely used for its volatility and ability to form hydrogen bonds.[9][10][11]
The choice between a protic and an aprotic environment is not trivial. Protic solvents like methanol can engage in hydrogen bonding, which may influence the conformation and stability of the solute.[12] Furthermore, the stability of N-nitroso compounds can be pH-dependent, and interactions with protic solvents under certain conditions could potentially influence degradation pathways.[13][14][15] This guide dissects these differences to provide clear, actionable recommendations.
Physicochemical Properties of Components
A foundational understanding begins with the intrinsic properties of the solute and the selected solvents. These parameters govern solubility, stability, and handling requirements.
| Property | (4-methoxyphenyl)methylnitrosoamine | N-Methyl-2-pyrrolidone (NMP) | Methanol |
| CAS Number | 84174-20-9[4] | 872-50-4[6][7] | 67-56-1[11] |
| Molecular Formula | C₉H₁₂N₂O₂[4] | C₅H₉NO[7] | CH₄O[11] |
| Molecular Weight | 180.20 g/mol [4] | 99.13 g/mol [7] | 32.04 g/mol [11] |
| Solvent Type | N/A (Solute) | Polar Aprotic[6][7][8] | Polar Protic[12] |
| Boiling Point | Not available | 202 °C[7] | 64.7 °C[9][16] |
| Melting Point | Not available | -24 °C[7] | -97.7 °C[17] |
| Density | Not available | 1.028 g/mL (at 25 °C)[7] | 0.791 g/mL (at 25 °C)[11] |
| Flash Point | Not available | 91 °C[8] | 11 °C[9] |
| Key Features | Contains nitroso, methoxy, and phenyl groups.[4] | High solvency, high boiling point, low volatility, hygroscopic.[5][6] | Volatile, low boiling point, can act as H-bond donor.[9][10] |
Scientific Rationale: Aprotic vs. Protic Interactions
The fundamental difference between NMP and methanol lies in their ability to donate hydrogen bonds. This distinction has profound implications for both solubility and the chemical stability of the solute.
-
N-Methyl-2-pyrrolidone (NMP): As a polar aprotic solvent, NMP possesses a large dipole moment, allowing it to effectively solvate polar molecules.[8] Its lactam structure contains a carbonyl group that can act as a hydrogen bond acceptor, but it lacks the acidic proton required to be a hydrogen bond donor.[18] This characteristic is advantageous for N-nitroso compounds, as it provides a polar environment that enhances solubility without introducing a reactive proton that could participate in acid-catalyzed degradation, a known instability pathway for some nitrosamines.[14] The high chemical and thermal stability of NMP further establishes it as a relatively inert medium for sensitive compounds.[6][19]
-
Methanol: As a polar protic solvent, methanol readily participates in hydrogen bonding through its hydroxyl group.[10][12] This allows it to effectively solvate the oxygen atoms in the methoxy and nitroso groups of (4-methoxyphenyl)methylnitrosoamine. However, this same property can be a liability. The hydrogen bonding can "cage" the nucleophilic centers of a molecule, potentially altering its reactivity in downstream assays.[12] More critically, in the presence of trace acidic impurities, the protic nature of methanol could facilitate degradative pathways. Studies have shown that alcohols can influence nitrosation reactions, suggesting a potential for interaction that is absent in an aprotic solvent like NMP.[13]
Decision Workflow for Solvent Selection
The following diagram illustrates a logical workflow for choosing the optimal solvent based on experimental requirements.
Caption: A decision-making flowchart for solvent selection.
Experimental Protocols
The following protocols provide step-by-step instructions for preparing solutions of (4-methoxyphenyl)methylnitrosoamine. Adherence to these guidelines is crucial for ensuring safety, accuracy, and reproducibility.
Safety Preamble: (4-methoxyphenyl)methylnitrosoamine is an N-nitroso compound. Many compounds in this class are potential carcinogens.[1][2] Always handle this compound with extreme care in a certified chemical fume hood using appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.
Protocol 4.1: Dissolving (4-methoxyphenyl)methylnitrosoamine in NMP
This protocol is recommended for preparing high-concentration, long-term storage stock solutions. NMP's high boiling point and chemical stability make it ideal for this purpose.[5][19]
Materials:
-
(4-methoxyphenyl)methylnitrosoamine
-
Anhydrous N-Methyl-2-pyrrolidone (NMP), ≥99.5% purity
-
Analytical balance
-
Calibrated micropipettes
-
2 mL amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Pre-weigh Vial: Tare a sterile, dry 2 mL amber glass vial on an analytical balance.
-
Aliquot Compound: Carefully weigh the desired amount of (4-methoxyphenyl)methylnitrosoamine directly into the tared vial. Record the exact mass. Rationale: Weighing directly into the final vial minimizes material loss from transfers.
-
Solvent Addition: In the fume hood, use a calibrated micropipette to add the calculated volume of anhydrous NMP to achieve the target concentration. For example, to prepare a 10 mg/mL solution from 5 mg of compound, add 500 µL of NMP. Rationale: Anhydrous NMP is used to prevent potential hydrolysis or interactions with water, as NMP is hygroscopic.[5]
-
Initial Dissolution: Cap the vial securely and vortex for 30-60 seconds. A visual inspection should show significant dissolution.
-
Complete Dissolution (if necessary): If particulates remain, place the vial in a bath sonicator at room temperature for 5-10 minutes. Inspect again for a clear, homogenous solution. Rationale: Sonication uses ultrasonic waves to break up solute agglomerates and accelerate dissolution without requiring heat, which could degrade the compound.
-
Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. For long-term storage, flush the vial headspace with an inert gas (e.g., argon or nitrogen) before capping tightly. Store at -20°C or -80°C, protected from light.
Protocol 4.2: Dissolving (4-methoxyphenyl)methylnitrosoamine in Methanol
This protocol is suitable for preparing solutions intended for immediate use or for applications where the solvent must be easily evaporated.
Materials:
-
(4-methoxyphenyl)methylnitrosoamine
-
Anhydrous Methanol, ACS grade or higher
-
Analytical balance
-
Calibrated micropipettes
-
2 mL amber glass vials with PTFE-lined screw caps
-
Vortex mixer
Methodology:
-
Pre-weigh Vial: Tare a sterile, dry 2 mL amber glass vial on an analytical balance.
-
Aliquot Compound: Carefully weigh the desired amount of (4-methoxyphenyl)methylnitrosoamine directly into the tared vial. Record the exact mass.
-
Solvent Addition: In a fume hood, ensuring no ignition sources are nearby due to methanol's high flammability, add the calculated volume of anhydrous methanol.[9]
-
Dissolution: Cap the vial securely and vortex for 30 seconds. (4-methoxyphenyl)methylnitrosoamine is expected to dissolve readily in methanol at typical research concentrations.
-
Validation and Use: Visually confirm that the solution is clear and free of particulates. Self-Validating Step: Due to the potential for lower stability in protic solvents, it is strongly recommended to prepare methanol-based solutions fresh before each experiment.
-
Storage (Short-Term Only): If temporary storage is unavoidable, store the solution at -20°C, tightly capped to prevent evaporation, and use within 24-48 hours. Protect from light.
Diagram of Potential Solvent-Solute Interactions
This diagram visualizes the primary mode of interaction between the solute and each solvent.
Caption: Dominant intermolecular forces in each solvent system.
Summary and Recommendations
The choice between NMP and methanol for dissolving (4-methoxyphenyl)methylnitrosoamine is dictated by the specific requirements of the planned experiment.
| Feature | N-Methyl-2-pyrrolidone (NMP) | Methanol |
| Recommended Use Case | High-concentration, long-term archival stocks. | Freshly prepared solutions for direct use, analytical standards requiring solvent evaporation. |
| Stability | Higher. Aprotic nature minimizes risk of proton-mediated degradation. | Potentially Lower. Protic nature and potential for trace impurities may affect long-term stability. |
| Solubility | Excellent. High solvency power for a broad range of compounds.[5][19] | Good. Generally a good solvent for polar organic molecules. |
| Volatility | Low. Advantageous for stable concentrations during handling and storage. | High. Easy to remove post-experiment but requires care to prevent evaporation. |
| Safety | Strong degreaser; handle with appropriate gloves.[5] Reproductive toxicity concerns. | Highly flammable; requires strict control of ignition sources.[9][17] Toxic upon ingestion/inhalation. |
| Viscosity | Higher, may require more energy (vortexing, sonication) to dissolve. | Lower, facilitates rapid dissolution. |
Final Recommendation:
-
For archival purposes and the creation of primary stock solutions, NMP is the superior choice. Its chemical inertness, high boiling point, and excellent solvating power provide a stable environment, ensuring the integrity of the compound over time.
-
For applications requiring immediate use, easy removal of the solvent, or when preparing serial dilutions for assays, methanol is a viable and practical option. However, solutions in methanol should be prepared fresh and used promptly to mitigate any potential stability concerns.
By understanding the fundamental chemical principles and following the validated protocols outlined in this guide, researchers can confidently prepare solutions of (4-methoxyphenyl)methylnitrosoamine, ensuring the quality and reliability of their experimental data.
References
-
Lyondell Chemical Company. N-Methyl-2-Pyrrolidone. [Link]
-
Wikipedia. N-Methyl-2-pyrrolidone. [Link]
-
Australian Government, Department of Climate Change, Energy, the Environment and Water. Methanol. [Link]
-
Nazarbayev University Repository. Solubility Properties of Methanol in Inorganic Solvents. [Link]
-
Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. [Link]
-
Park, K. K., Wishnok, J. S., & Archer, M. C. (1977). Mechanism of Alkylation by N-nitroso Compounds: Detection of Rearranged Alcohol in the Microsomal Metabolism of N-nitrosodi-n-propylamine and Base-Catalyzed Decomposition of N-n-propyl-N-nitrosourea. Chemico-Biological Interactions, 18(3), 349–354. [Link]
-
DSpace@MIT. An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. [Link]
-
ResearchGate. A kinetic study of the influence of alcohols on the nitrosation of morpholine in acid media. Equilibrium constants for the formation of alkyl nitrites. [Link]
-
PubChem. N-Nitroso-N-(p-methoxybenzyl)methylamine. [Link]
-
ACS Publications. An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. [Link]
-
Eisenbrand, G. Structure and activity of N-Nitroso Compounds (NOC) and overview on endogeneous nitrosation (bio)chemistry. [Link]
-
ACS Publications. Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. [Link]
-
Veeprho. 4-Methoxy-N-(4-methoxyphenyl)-N-nitrosoaniline | CAS 6947-36-0. [Link]
-
CABI Digital Library. Carcinogenic effects of N-nitroso compounds in the environment. [Link]
-
ResearchGate. (4-Methoxyphenyl)amine and its derivatives in the synthesis of O-silylurethanes, ureas, and formamides. [Link]
-
ChemBK. 1-(4-methoxyphenyl)-N-methylmethanamine. [Link]
-
SynThink. 1-(4-Methoxyphenyl)-4-nitrosopiperazine. [Link]
-
FreeThink Technologies. The Chemistry of N-Nitrosamines: An Overview. [Link]
-
ACS Publications. Stability and Degradation Pathways of N-Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. [Link]
-
ResearchGate. Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. [Link]
-
PubChem. N-(4-methoxyphenyl)-1-(4-nitrophenyl)methanimine. [Link]
-
MDPI. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]
-
Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]
-
Scribd. Polar Protic Vs Polar Aprotic Vs Nonpolar: About Solvents in Organic Chemistry. [Link]
-
ChemBK. (4-Methoxyphenyl)Methanol. [Link]
-
SlidePlayer. Polar Protic Solvents And Polar Aprotic Solvents. [Link]
-
PubChem. (2-(Dimethylamino)ethyl)((4-methoxyphenyl)methyl)amine. [Link]
-
Spectral Database for Organic Compounds, SDBS. (4-methoxyphenyl)methanol. [Link]
-
PubChem. [4-(Methoxymethyl)phenyl]methanol. [Link]
-
YouTube. Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry. [Link]
-
Chemistry LibreTexts. 6.05.1. Protic vs Aprotic Solvents. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Nitroso-N-(p-methoxybenzyl)methylamine | C9H12N2O2 | CID 55202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-2-Pyrrolidone "NMP/N-Methyl-2-Pyrrolidone" | Products | Mitsubishi Chemical Corporation [m-chemical.co.jp]
- 6. www-prod.lyondellbasell.com [www-prod.lyondellbasell.com]
- 7. N-Methyl-2-pyrrolidone | 872-50-4 [chemicalbook.com]
- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 9. Methanol - DCCEEW [dcceew.gov.au]
- 10. research.nu.edu.kz [research.nu.edu.kz]
- 11. Methanol | 67-56-1 [chemicalbook.com]
- 12. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 13. researchgate.net [researchgate.net]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Methanol Solvent Properties [macro.lsu.edu]
- 17. cetinerengineering.com [cetinerengineering.com]
- 18. scribd.com [scribd.com]
- 19. pt.tnjchem.com [pt.tnjchem.com]
Technical Notes & Optimization
Improving sensitivity for detection of Rivaroxaban nitroso impurity 9
Improving sensitivity for detection of Rivaroxaban nitroso impurity 9
Improving Detection Sensitivity for Rivaroxaban Nitroso Impurities
Welcome to the technical support center for advanced pharmaceutical analysis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to overcome the most pressing analytical challenges. This guide is dedicated to one such challenge: achieving and improving the analytical sensitivity required for the detection of N-nitroso impurities in Rivaroxaban, with a focus on Rivaroxaban nitroso impurity 9.
The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to mitigate and control these impurities to extremely low levels.[3][4][5] This necessitates the use of highly sensitive and robust analytical methods, typically capable of detection in the parts-per-billion (ppb) range.[6][7]
This guide is structured to address the common issues researchers encounter, moving from the foundational "why" to actionable troubleshooting steps and protocols.
Section 1: Troubleshooting Guide for Low Sensitivity
This section addresses the most common and critical issue in nitrosamine analysis: failing to achieve the required limit of quantification (LOQ).
Q1: My signal-to-noise (S/N) for Rivaroxaban nitroso impurity 9 is too low to meet the required detection limits. Where should I start troubleshooting?
This is a multi-faceted problem that requires a systematic approach. Low S/N can originate from the sample preparation, the chromatographic separation, or the mass spectrometer settings. In our experience, it is most effective to troubleshoot in reverse order: start with the detector, then the chromatography, and finally, the sample preparation.
The core of trace-level quantification is the performance of the mass spectrometer. Liquid chromatography–tandem mass spectrometry (LC–MS/MS) is the industry-standard technique for this analysis due to its inherent sensitivity and selectivity.[8][9]
-
Confirm Ionization Mode and Source Conditions: Nitrosamines can be challenging to ionize efficiently. While Electrospray Ionization (ESI) is common, Atmospheric Pressure Chemical Ionization (APCI) can sometimes offer better ionization for certain nitrosamines and reduce matrix effects.[10]
-
Action: Infuse a standard solution of the impurity directly into the mass spectrometer. Systematically optimize source parameters, including gas temperatures, gas flows, and capillary voltage, to maximize the signal for your specific analyte and instrument.
-
-
Optimize MRM Transitions: The Multiple Reaction Monitoring (MRM) transitions are the foundation of sensitivity and selectivity in tandem MS.
-
Action: Ensure you are using the most intense and specific precursor-to-product ion transition. If possible, monitor at least two transitions to provide confirmation and mitigate potential interferences. A recently published LC-MS/MS method for a nitrosamine impurity in Rivaroxaban can serve as a valuable starting point.[11]
-
Poor chromatography leads to broad peaks, which directly reduces the S/N ratio and can mask your analyte of interest.
-
Improve Peak Shape and Retention: The goal is a sharp, symmetrical Gaussian peak.
-
Action 1: Ensure appropriate retention. Peaks eluting too close to the void volume are often subject to significant matrix suppression. Adjust the mobile phase gradient to increase retention. The use of an ion-pairing agent in the mobile phase can sometimes improve retention for polar compounds.[10]
-
Action 2: Check for peak tailing. This can be caused by secondary interactions with the column stationary phase. Consider using a column with a different chemistry (e.g., a Phenyl column has been suggested for separating certain Rivaroxaban nitrosamines) or adjusting the mobile phase pH.[12]
-
-
Reduce System Volume: The use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems with smaller particle size columns (e.g., sub-2 µm) will produce sharper, narrower peaks, leading to a significant increase in sensitivity.[11]
Sample preparation is often the most challenging aspect of nitrosamine analysis.[13][14] The primary goals are to efficiently extract the analyte, remove interfering matrix components, and concentrate the sample.
-
Optimize Extraction: The choice of extraction solvent and technique is critical.
-
Action: Perform recovery experiments with different extraction solvents (e.g., Dichloromethane, Acetonitrile, Methanol). The use of techniques like solid-phase extraction (SPE) can provide superior cleanup and concentration compared to a simple liquid-liquid extraction (LLE) or "dilute-and-shoot" approach, thereby reducing matrix effects and improving sensitivity.[10]
-
-
Concentration Step: To reach ppb levels, a concentration step is almost always necessary.
Q2: I'm observing significant ion suppression and my results are not reproducible. What is the cause and how can I fix it?
Ion suppression is a classic matrix effect where co-eluting compounds from the sample matrix (e.g., excipients, the API itself) interfere with the ionization of the target analyte in the MS source, leading to a decreased signal.[7]
-
Improve Chromatographic Separation: The most effective way to combat ion suppression is to chromatographically separate the analyte from the interfering compounds.
-
Action: Modify your LC gradient to better resolve the nitroso impurity from the main Rivaroxaban peak and any other excipients. A longer run time or a shallower gradient can often achieve the necessary separation.
-
-
Enhance Sample Cleanup: A more rigorous sample cleanup will remove the source of the suppression.
-
Action: Implement a solid-phase extraction (SPE) protocol. SPE cartridges can be selected to retain the analyte of interest while allowing matrix components to be washed away, or vice-versa.
-
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard is the gold standard for correcting for matrix effects. The SIL standard is chemically identical to the analyte but has a different mass. It will co-elute and experience the exact same ion suppression or enhancement, allowing for accurate quantification.
-
Action: If commercially available, incorporate a SIL analog of Rivaroxaban nitroso impurity 9 into your workflow. If not, a structurally similar nitrosamine SIL standard can be used, but its effectiveness must be thoroughly validated.[7]
-
Section 2: Protocols and Data
To provide a practical starting point, this section includes a recommended experimental workflow and example LC-MS/MS parameters.
Protocol 2.1: Sample Preparation and Analysis Workflow
The following workflow is a robust starting point for the analysis of Rivaroxaban drug product for nitroso impurities.
Caption: Recommended workflow for sample preparation and LC-MS/MS analysis.
Table 2.2: Recommended Starting LC-MS/MS Parameters
These parameters are a suggested starting point and should be optimized for your specific instrumentation and impurity standard.
| Parameter | Recommended Setting | Rationale & Key Considerations |
| LC System | UHPLC System | Provides higher peak efficiency and sensitivity compared to standard HPLC.[15] |
| Column | C18 or Phenyl, < 2.7 µm particle size (e.g., 100 x 2.1 mm) | C18 is a good starting point. Phenyl columns can offer alternative selectivity for challenging separations, including certain Rivaroxaban NDSRIs.[12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and helps with peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol | Acetonitrile often provides sharper peaks and lower backpressure. |
| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | Start at 5-10% B, ramp to 95% B over 5-8 minutes | A gradient is necessary to elute the API and ensure the column is clean. Adjust to ensure the nitroso impurity is well-retained and separated from the matrix.[11] |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. Monitor for any on-column degradation.[11] |
| MS System | Triple Quadrupole Mass Spectrometer | Required for the sensitivity and selectivity of MRM-based quantification. |
| Ionization Source | ESI(+) or APCI(+) | ESI is common, but APCI should be evaluated as it can improve sensitivity and reduce matrix effects for some nitrosamines. |
| MRM Transitions | Analyte-specific (e.g., for Impurity 9, C8H10N2O, MW: 150.18) | Must be determined by infusing a pure standard. For example, monitor [M+H]+ → fragment 1 and [M+H]+ → fragment 2. The transition for N-nitroso compounds often involves the neutral loss of NO.[7] |
Section 3: Frequently Asked Questions (FAQs)
Q: What are the current regulatory limits for nitrosamine impurities?
A: Regulatory agencies like the FDA and EMA have set strict Acceptable Intake (AI) limits for common nitrosamines, based on a lifetime cancer risk. For example, the AI for N-nitrosodimethylamine (NDMA) is 96 ng/day and for N-nitrosodiethylamine (NDEA) is 26.5 ng/day.[16] If a new or compound-specific nitrosamine is detected, its AI must be determined, often using a read-across analysis from a structurally similar compound.[1] The analytical method's LOQ must be sensitive enough to quantify the impurity well below this AI limit based on the drug's maximum daily dose.
Q: My challenge isn't sensitivity, but separating a Nitrosamine Drug Substance Related Impurity (NDSRI) from the Rivaroxaban API peak. What should I do?
A: This is a known and significant challenge, particularly for impurities like N-nitroso-rivaroxaban amide, which is structurally very similar to the parent drug.[12] When an impurity co-elutes with a high-concentration API, the detector can be saturated, making quantification impossible.
-
Action 1: Explore Alternative Column Chemistries. Standard C18 columns may not provide sufficient selectivity. Systematically screen columns with different stationary phases (e.g., Phenyl, Pentafluorophenyl (PFP), or even HILIC) to exploit different separation mechanisms.
-
Action 2: Modify the Mobile Phase. Experiment with different organic modifiers (Methanol vs. Acetonitrile) and additives. Changing the pH can alter the ionization state of the API or impurity, significantly impacting retention and selectivity.
-
Action 3: Consider 2D-LC. Two-dimensional liquid chromatography can provide a powerful solution for extreme separation challenges. The peak containing the API and co-eluting impurity from the first dimension column can be selectively transferred to a second dimension column with a different chemistry for separation.
Q3: Can I use a high-resolution mass spectrometer (HRMS) instead of a triple quadrupole?
A: Yes, LC-HRMS (e.g., Q-TOF or Orbitrap) is an excellent alternative and is increasingly used for nitrosamine analysis.[3] Instead of relying on MRM transitions, HRMS provides high mass accuracy, which allows for the extraction of a very narrow mass window for the analyte. This can effectively separate the analyte signal from background interferences, providing excellent selectivity and sensitivity.
Section 4: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing sensitivity issues.
Caption: A systematic decision tree for troubleshooting low sensitivity.
References
- LCGC International. (2025, April 15).
- (2026, January 01). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.
- Measurlabs. (2025, February 10). Nitrosamine impurity analysis of pharmaceuticals by EMA and FDA guidelines.
- (2025, September 11). Emerging Concerns of Nitrosamine Impurities in Drug Perspectives.
- Thermo Fisher Scientific. Overcoming the Challenges of Nitrosamine Impurities in Drugs.
- ResolveMass Laboratories Inc. (2025, August 17).
- The Analytical Scientist. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two.
- (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines.
- ResearchGate. (2021, November 24).
- ACS Publications. (2025, November 07). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation | Organic Process Research & Development.
- Veeprho. (2024, May 29). Nitrosamine Impurities Challenges and Solutions.
- PMC. (2025, April 29). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024.
- SGS Philippines.
- PMC.
- (2025, June 06).
- Nitrosamines Exchange. (2024, March 26).
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. veeprho.com [veeprho.com]
- 3. measurlabs.com [measurlabs.com]
- 4. An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrosamine Control: Understanding the New FDA and EMA Regulations | SGS Philippines [sgs.com]
- 6. ajphs.com [ajphs.com]
- 7. The Analytical Scientist | Trends and Challenges in Nitrosamine Testing: Part Two – Analytical Challenges [theanalyticalscientist.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. researchgate.net [researchgate.net]
- 12. N-nitroso-rivaroxaban amide - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
Technical Support Center: Resolving Co-elution of Rivaroxaban API and Nitroso Impurities
Technical Support Center: Resolving Co-elution of Rivaroxaban API and Nitroso Impurities
Welcome to the dedicated technical support center for navigating the analytical challenges of Rivaroxaban and its associated nitroso impurities. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on resolving the co-elution of Rivaroxaban Active Pharmaceutical Ingredient (API) and its structurally similar nitroso impurities. As the regulatory landscape for nitrosamine impurities evolves, with stringent guidelines from bodies like the FDA and the International Council for Harmonisation (ICH), robust and reliable analytical methods are paramount.[1][2][3][4] This guide offers practical, field-proven insights to help you develop and troubleshoot your chromatographic methods effectively.
Troubleshooting Guide: Resolving Co-elution
This section provides a systematic approach to troubleshooting common co-elution issues encountered during the analysis of Rivaroxaban and its nitroso impurities.
Q1: My N-nitroso-rivaroxaban impurity peak is co-eluting with the main Rivaroxaban API peak. Where do I start?
A1: Co-elution of the N-nitroso-rivaroxaban impurity with the Rivaroxaban API is a common challenge due to their structural similarity.[5][6] A logical first step is to confirm the co-elution and then systematically adjust chromatographic parameters.
Step 1: Confirming Co-elution
Before making any changes, it's crucial to confirm that you are indeed facing a co-elution issue. A seemingly symmetrical peak can sometimes hide an underlying impurity.[7]
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD), perform a peak purity analysis. The system collects multiple UV spectra across the peak; if these spectra are not identical, it indicates the presence of a co-eluting compound.[7][8]
-
Mass Spectrometry (MS) Detection: With an MS detector, analyze the mass spectra across the peak. A shift in the mass-to-charge ratio (m/z) profile is a strong indicator of co-elution.[7]
Step 2: Initial Method Adjustments
Once co-elution is confirmed, begin with minor adjustments to your existing method. The resolution equation in chromatography is influenced by three key factors: efficiency (N), selectivity (α), and retention factor (k').[9]
-
Adjust Mobile Phase Strength: A common initial step is to weaken the mobile phase by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol).[7] This will increase the retention time (capacity factor, k') and may provide the necessary separation. Aim for a capacity factor between 1 and 5 for optimal resolution.[7][8]
Q2: I've tried adjusting the mobile phase strength, but the resolution is still insufficient. What's the next step?
A2: If adjusting the mobile phase strength doesn't resolve the co-elution, the next logical step is to focus on changing the selectivity (α) of your chromatographic system. Selectivity is the most powerful factor in achieving separation between closely related compounds.[8]
Step 1: Change the Organic Modifier
If you are using acetonitrile, try switching to methanol, or vice-versa. These solvents have different properties and can interact differently with the analyte and the stationary phase, leading to changes in elution order and improved separation.
Step 2: Modify the Mobile Phase pH
The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Rivaroxaban. Adjusting the pH can alter the ionization state of the analyte and any free silanol groups on the column, thereby influencing retention and selectivity. For Rivaroxaban, a lower pH (e.g., 2.9) has been shown to improve peak shape by protonating silanol groups and reducing secondary interactions.[10][11]
Step 3: Introduce an Ion-Pairing Reagent
For challenging separations, an ion-pairing reagent can be added to the mobile phase. These reagents interact with charged analytes to form neutral ion pairs, which can significantly alter their retention behavior on a reversed-phase column.
Q3: I'm still facing co-elution after modifying the mobile phase. Should I consider changing the column?
A3: Yes, if mobile phase optimization is unsuccessful, changing the stationary phase is the next logical and often most effective step. The chemistry of the column plays a critical role in selectivity.
Recommended Column Chemistries:
-
Phenyl Columns: Phenyl-hexyl or other phenyl-based columns can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic moieties in Rivaroxaban and its nitroso impurity. Some success has been reported using a phenyl column with a mobile phase of 0.1% formic acid and methanol.[6]
-
Chiral Columns: Since Rivaroxaban is a chiral molecule, a chiral stationary phase can sometimes provide the necessary selectivity to separate closely related impurities, even if the impurity itself is not a different enantiomer.[12][13]
-
Different C18 Chemistries: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer or one with a different bonding density or end-capping can provide the required change in selectivity.
Below is a troubleshooting workflow to guide your decision-making process when faced with co-elution:
Caption: Troubleshooting workflow for resolving co-elution.
Frequently Asked Questions (FAQs)
Q1: What are the regulatory expectations for controlling nitroso impurities?
A1: Regulatory agencies like the FDA and international bodies such as the ICH have established strict guidelines for the control of nitrosamine impurities in pharmaceutical products due to their classification as probable human carcinogens.[1][2][3][14] The ICH M7(R2) guideline provides a framework for assessing and controlling DNA-reactive impurities, including nitrosamines, to limit potential carcinogenic risk.[3][4] Manufacturers are expected to perform risk assessments to identify potential sources of nitrosamine impurities and, if a risk is identified, conduct confirmatory testing using sensitive and validated analytical methods.[15][16] The USP also has a general chapter, <1469>, which provides guidance on nitrosamine impurities.[17][18]
Q2: What are the common sources of nitrosamine impurities in drug products?
A2: Nitrosamine impurities can arise from various sources throughout the manufacturing process. These include the synthesis of the API, where certain reagents, solvents, or starting materials may contain or lead to the formation of nitrosamines.[1][15] They can also form during the formulation of the drug product or even during storage. Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products, including nitroso impurities.[5][19][20]
Q3: Are there any established HPLC methods for Rivaroxaban and its impurities?
A3: Yes, several reversed-phase high-performance liquid chromatography (RP-HPLC) methods have been developed for the analysis of Rivaroxaban and its impurities.[10][11][19] A common approach involves using a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.[11][19] The detection wavelength is typically set around 249 nm.[11][19] However, for the trace-level quantification of nitrosamine impurities, more sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often required.[21][22]
The following table summarizes typical starting conditions for Rivaroxaban analysis, which can be a baseline for further method development:
| Parameter | Typical Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 25 mM Potassium Phosphate Monobasic Buffer (pH 2.9) |
| Mobile Phase B | Acetonitrile |
| Gradient/Isocratic | Isocratic (e.g., 70:30 A:B) or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 249 nm |
| Injection Volume | 15 µL |
| Temperature | Ambient |
This table provides a general starting point. Optimization will be necessary for specific applications.
Q4: What is a stability-indicating method and why is it important?
A4: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the active ingredient in a drug product, free from interference from degradation products, process impurities, excipients, or other potential impurities.[13][19] The importance of such a method lies in its ability to provide a true measure of the drug's stability under various environmental conditions, ensuring the safety and efficacy of the pharmaceutical product throughout its shelf life. Forced degradation studies are a key component in the development of stability-indicating methods.[20]
Experimental Protocols
Protocol 1: General RP-HPLC Method for Rivaroxaban
This protocol provides a starting point for the analysis of Rivaroxaban and can be adapted for impurity profiling.
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a 25 mM solution of potassium phosphate monobasic in HPLC-grade water. Adjust the pH to 2.9 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 249 nm.
-
Injection Volume: 15 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of Rivaroxaban reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Prepare sample solutions of the API or drug product at a similar concentration.
-
Sources
- 1. fda.gov [fda.gov]
- 2. Control of Nitrosamine Impurities in Human Drugs | FDA [fda.gov]
- 3. ICH M7 for Nitrosamines: Steps for a Lifecycle Management - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. N-nitroso-rivaroxaban amide - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive and robust stability-indicating reversed phase high performance liquid chromatography (RP-HPLC) method for Rivaroxaban: synergistic integration of infrared spectroscopy and clinical pharmacology insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Stability-indicating HPLC method development and validation of rivaroxaban impurities and identification of forced degradation products using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 16. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 17. pharmtech.com [pharmtech.com]
- 18. gmp-publishing.com [gmp-publishing.com]
- 19. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Bot Verification [rasayanjournal.co.in]
- 22. researchgate.net [researchgate.net]
Technical Support Center: (4-methoxyphenyl)methylnitrosoamine Analysis
Technical Support Center: (4-methoxyphenyl)methylnitrosoamine Analysis
Welcome to the technical support guide for chromatographic analysis of (4-methoxyphenyl)methylnitrosoamine. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry, specifically peak tailing. Here, we provide in-depth, field-proven insights and systematic troubleshooting protocols to help you achieve symmetric, reproducible peaks for accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for my (4-methoxyphenyl)methylnitrosoamine analysis?
Peak tailing is a form of peak asymmetry where the latter half of the peak is broader than the front half, creating a "tail".[1] For a quantitative method, this is problematic because it complicates peak integration, reduces accuracy and precision, and can obscure the resolution of your target analyte from nearby impurities.[1][2][3] An ideal chromatographic peak should be symmetrical, resembling a Gaussian distribution.
Q2: I'm observing peak tailing specifically for (4-methoxyphenyl)methylnitrosoamine but not for other neutral compounds in my sample mix. What does this suggest?
This is a critical diagnostic observation. If neutral, non-polar compounds elute with a symmetrical peak shape while your nitrosoamine analyte tails, it strongly indicates a specific chemical interaction between the analyte and the stationary phase.[4] The most common culprits are interactions with residual silanol groups or trace metal contaminants on the silica surface of the column.[2][5][6] If all peaks in your chromatogram are tailing, the issue is more likely a physical problem with the column or HPLC system.[4][7]
Q3: What is an acceptable peak tailing factor?
The degree of tailing is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As). While the specific calculation can differ (USP Tailing Factor is measured at 5% of peak height, while Asymmetry Factor is often at 10%), a value of 1.0 indicates a perfectly symmetrical peak.[1] For regulated methods, a tailing factor of ≤ 2.0 is a common requirement.[2] However, for optimal accuracy and resolution, aiming for a tailing factor as close to 1.0 as possible (ideally < 1.5) is recommended.[3]
Q4: Can my mobile phase pH be the cause of the tailing?
Absolutely. The pH of your mobile phase is one of the most powerful tools for controlling peak shape, especially for compounds with basic functional groups.[8][9] The (4-methoxyphenyl)methylnitrosoamine molecule contains nitrogen atoms that can act as weak bases. These groups can interact with ionized silanol groups (Si-O⁻) on the column packing, which are prevalent at mid-range pH.[10] This secondary interaction mechanism is a primary cause of peak tailing.[5][9]
Systematic Troubleshooting Guide
Peak tailing issues can be broadly categorized into two sources: Chemical Interactions (specific to the analyte) and Physical/System Issues (affecting all peaks). This guide will help you systematically diagnose and resolve the problem.
Step 1: Diagnose the Root Cause (Chemical vs. Physical)
The first step is to determine if the problem is chemical or physical.
Experimental Protocol: The Neutral Marker Test
-
Prepare a test solution: Dissolve a small amount of a neutral, non-polar compound (e.g., Toluene or Naphthalene) in your mobile phase.
-
Injection: Inject this solution onto your column using your current method conditions.
-
Analysis:
-
If the neutral marker peak is symmetrical (Tf ≈ 1.0) while your nitrosoamine peak tails, the problem is a Chemical Interaction . Proceed to the Chemical Troubleshooting Pathway .
-
If the neutral marker peak also shows significant tailing, the problem is likely a Physical/System Issue . Proceed to the Physical Troubleshooting Pathway .
-
Chemical Troubleshooting Pathway
If only the (4-methoxyphenyl)methylnitrosoamine peak is tailing, focus on mitigating unwanted secondary interactions with the stationary phase.
Issue 1: Secondary Interactions with Silanol Groups
-
Causality: The surface of silica-based C18 columns has residual, unreacted silanol groups (Si-OH).[1] At mobile phase pH values above ~3.5, these groups can become ionized (Si-O⁻) and act as strong retention sites for basic analytes like your nitrosoamine.[8][10] This secondary ionic interaction is a very common cause of peak tailing for amine-containing compounds.[9][11] Free silanol groups are more acidic and interact more strongly than other types.[1][11][12]
-
Solutions:
-
Lower Mobile Phase pH: By lowering the mobile phase pH to between 2.5 and 3.0, the vast majority of silanol groups will be protonated (Si-OH) and thus non-ionized.[2][11][13] This eliminates the secondary ionic interaction and dramatically improves peak shape.
-
Use an End-Capped, High-Purity Silica Column: Modern "Type B" silica columns are made from high-purity silica with very low metal content and are "end-capped".[2][11][14] End-capping uses a small silylating agent (like trimethylsilyl) to chemically bond many of the residual silanols, effectively shielding them from interaction with the analyte.[6][8][13]
-
Add a Competing Base: A traditional approach involves adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase.[11][14][15] The TEA will preferentially interact with the active silanol sites, masking them from your analyte. However, this approach is often not compatible with mass spectrometry (MS) detectors due to ion suppression.
-
Issue 2: Chelation with Trace Metals
-
Causality: The silica matrix of the column packing or the stainless-steel frits can contain trace metal impurities (e.g., iron, aluminum, titanium).[2][6][12][16] The oxygen and nitrogen atoms in the (4-methoxyphenyl)methylnitrosoamine structure can act as chelating agents, binding to these metal ions.[5][17] This interaction creates another form of secondary retention, contributing to peak tailing.[18] Metal ions can also increase the acidity of nearby silanol groups, worsening tailing.[2][12]
-
Solutions:
-
Use High-Purity Columns: As mentioned above, modern columns made from high-purity silica minimize this issue.
-
Add a Chelating Agent: In some cases, adding a weak chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be effective.[19] The EDTA will bind to the metal ions, preventing your analyte from interacting with them. This is typically a last resort and requires careful method development.
-
| Mobile Phase Modification Strategy | Additive | Typical Concentration | Mechanism of Action | Considerations |
| pH Control (Recommended) | Formic Acid or TFA | 0.1% (v/v) | Suppresses silanol ionization by lowering pH.[13] | Highly effective and generally MS-compatible. Use a column stable at low pH. |
| Increased Ionic Strength | Ammonium/Potassium Phosphate | 20-50 mM | Buffer ions compete with the analyte for active sites. | Effective for UV detection, but non-volatile buffers are not compatible with MS. |
| Competing Base | Triethylamine (TEA) | 0.05-0.1% (v/v) | Preferentially binds to active silanol sites.[11][14] | Can be very effective but causes significant ion suppression in MS. |
| Metal Chelation | EDTA | ~0.1 mM | Binds to trace metal impurities in the stationary phase.[19] | Can improve shape for chelating analytes but adds complexity to the mobile phase. |
Physical Troubleshooting Pathway
If all peaks, including a neutral marker, are tailing, the issue lies with the physical setup of your HPLC or the column's integrity.
Issue 1: Column Void or Blocked Frit
-
Causality: A void can form at the head of the column due to settling of the packed bed, often caused by pressure shocks or operating outside the column's recommended pH range.[9][13] This creates an unswept volume where sample dispersion occurs, leading to tailing.[20] Similarly, a partially blocked inlet frit from sample particulates will distort the flow path and degrade peak shape.[9][10]
-
Solutions:
-
Use Guard Columns and In-line Filters: These disposable components protect the analytical column by trapping particulates and strongly retained compounds.[7][21]
-
Reverse and Flush the Column: If permitted by the manufacturer, carefully reverse the column's direction and flush with a strong solvent to try and dislodge contamination from the inlet frit.[9]
-
Replace the Column: If a void has formed, the column is permanently damaged and must be replaced.[9]
-
Issue 2: Extra-Column Volume
-
Causality: This refers to any volume the sample travels through outside of the packed column bed, such as in injection loops, tubing, and detector flow cells.[8][16] Excessive tubing length or diameter, or poorly made connections (e.g., a gap between the tubing and the port ferrule), creates dead volume where the sample band can broaden and tail.[5][21] This effect is often more pronounced for early-eluting peaks.[13]
-
Solutions:
-
Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005" or ~0.12mm) tubing to connect the system components.[8][16]
-
Ensure Proper Fittings: Check all fittings to ensure they are seated correctly without any gaps. Use appropriate zero-dead-volume fittings where possible.
-
Issue 3: Column Overload
-
Causality: Injecting too much analyte mass can saturate the stationary phase, leading to a breakdown of the linear relationship between concentration and retention.[5][7] This causes the peak to broaden and often tail.
-
Solution:
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
Common Causes Of Peak Tailing in Chromatography - alwsci. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. [Link]
-
Peak Tailing In Chromatography: Troubleshooting Basics - GMP Insiders. [Link]
-
Understanding Chromatogram Peaks – Fronting, Tailing, Ghosting & Rounded Explained. [Link]
-
Reasons for Peak Tailing of HPLC Column - Hawach. [Link]
-
Why Do Peaks Tail? - ResearchGate. [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]
-
Troubleshooting GC peak shapes - Element Lab Solutions. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek. [Link]
-
The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. [Link]
-
The Theory of HPLC Column Chemistry. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
-
What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice? - Quora. [Link]
-
Why heavy metals produces peak tailing on reversed phase columns (ODS)? - ResearchGate. [Link]
-
Why Do Peaks Tail? - LC Troubleshooting Bible. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. youtube.com [youtube.com]
- 5. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 6. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromtech.com [chromtech.com]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. lctsbible.com [lctsbible.com]
- 13. labcompare.com [labcompare.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 17. silcotek.com [silcotek.com]
- 18. researchgate.net [researchgate.net]
- 19. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Minimizing In-Situ Nitrosamine Formation During Sample Preparation
Technical Support Center: Minimizing In-Situ Nitrosamine Formation During Sample Preparation
Welcome to the Technical Support Center dedicated to a critical challenge in pharmaceutical analysis: the inadvertent, or in-situ, formation of nitrosamine impurities during the sample preparation workflow. Since their discovery in several drug products in 2018, nitrosamines, classified as probable human carcinogens, have become a major focus for regulatory bodies and pharmaceutical manufacturers worldwide.[1][2] This guide provides in-depth, scientifically-grounded answers and troubleshooting protocols to help researchers, scientists, and drug development professionals ensure the accuracy and integrity of their analytical results.
Our approach is built on explaining the fundamental chemistry of nitrosamine formation to empower you to proactively design robust analytical methods and effectively troubleshoot unexpected findings.
Understanding the Core Problem: The Chemistry of In-Situ Nitrosamine Formation
Nitrosamines can form when a nitrosating agent reacts with a secondary or tertiary amine under specific conditions.[3][4] The challenge in analytical testing is that the very conditions used to prepare a sample for analysis—such as adjusting pH, applying heat, or using certain solvents—can inadvertently create the ideal environment for this reaction to occur, leading to false-positive results.[5]
Key Reaction Components:
-
Amine Precursors: These can be the active pharmaceutical ingredient (API) itself, an impurity or degradant, or even trace contaminants in solvents and excipients.[6][7] Secondary amines are most readily nitrosated, but tertiary amines can also be precursors.[4][8]
-
Nitrosating Agents: The most common source is nitrous acid (HNO₂), which forms from nitrites (e.g., sodium nitrite) under acidic conditions.[3][4] Nitrogen oxides (NOx) in the atmosphere or from contaminated materials can also act as nitrosating agents.[4][9]
-
Favorable Conditions: Acidic pH, elevated temperatures, and the presence of certain catalysts can significantly accelerate the rate of nitrosamine formation.[4][10][11]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during sample preparation and provides actionable solutions grounded in chemical principles.
Issue 1: I'm observing nitrosamine peaks in my sample, but I suspect they are forming during my analysis. How can I confirm this and prevent it?
This is a classic case of suspected artifactual formation. The acidic conditions often used in sample preparation for LC-MS analysis can create a false positive by inducing the formation of nitrosamines that were not present in the original drug product.[5]
Answer:
Your suspicion is valid and highlights a critical challenge in nitrosamine testing. The key is to control the reaction conditions during your sample preparation workflow.
Troubleshooting Protocol:
-
pH Control is Critical: The nitrosation of amines is highly pH-dependent. Acidic conditions, particularly in the pH range of 3-5, are optimal for the formation of nitrous acid from nitrites, which is a primary nitrosating agent.[8][12]
-
Introduce a "Nitrite Scavenger": To chemically inhibit the nitrosation reaction, add a quenching agent to your sample diluent.
-
Action: Incorporate a nitrite scavenger such as ascorbic acid (Vitamin C) or α-tocopherol (Vitamin E) into your sample preparation workflow.[5][14] These antioxidants react with and neutralize nitrosating agents, preventing them from reacting with amine precursors.[14] Ascorbic acid is particularly effective in aqueous and weakly acidic conditions.[14]
-
-
Temperature Management: Elevated temperatures can accelerate the chemical reaction leading to nitrosamine formation.[10][11][15]
-
Action: Avoid heating samples during preparation. If a step requires elevated temperature (e.g., for dissolution), perform it quickly and cool the sample immediately. Store samples at controlled room temperature or below (2-8°C for parenteral dosage forms) to minimize degradation that could lead to nitrosamine formation over time.[8][16]
-
Experimental Workflow to Confirm and Mitigate Artifactual Formation:
Caption: Troubleshooting workflow for suspected artifactual nitrosamine formation.
Issue 2: My results for an extended-release (ER) formulation are inconsistent. Could the formulation itself be contributing to in-situ formation?
Answer:
Yes, extended-release formulations present unique challenges. The polymers used to control drug release can trap amine precursors and nitrites. During sample preparation, especially when using certain organic solvents, these trapped components can be released and react.[17]
Troubleshooting Protocol:
-
Solvent Selection: The use of dichloromethane (DCM) as an extraction solvent has been shown to sometimes promote in-situ nitrosamine formation.[17][18]
-
Action: Consider alternative extraction solvents. If DCM is necessary, include an additional water washing step after the DCM extraction to remove residual amines and nitrites.[17]
-
-
Direct Scavenger Addition: Add a nitrite scavenger directly to the extraction solvent to prevent nitrosation as soon as the precursors are extracted.[18]
-
Optimized Extraction: Employ solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components, including the polymers, before analysis.[18]
Issue 3: How do I choose and validate an appropriate analytical method for nitrosamine testing?
Answer:
Given the low acceptable intake (AI) limits for nitrosamines set by regulatory agencies like the FDA, highly sensitive and specific analytical methods are required.[2][19]
Method Selection and Validation:
-
Recommended Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS) are the preferred methods due to their high sensitivity and selectivity.[20][21] LC-High Resolution Mass Spectrometry (LC-HRMS) is also a powerful tool that can differentiate nitrosamines from other impurities.[22]
-
Method Validation: All analytical methods must be validated according to ICH Q2(R2) guidelines to ensure they are fit for purpose.[20] This includes demonstrating specificity, linearity, accuracy, precision, and achieving a limit of quantitation (LOQ) below the regulatory AI limit.[20]
-
Internal Standards: The use of isotopically labeled internal standards is highly recommended to compensate for matrix effects and variations in extraction efficiency, which can lead to inaccurate quantification.[18]
Data Summary: Common Nitrosamines and Regulatory Limits
| Nitrosamine | Abbreviation | FDA Recommended AI Limit (ng/day) |
| N-nitrosodimethylamine | NDMA | 26.5 |
| N-nitrosodiethylamine | NDEA | 26.5 |
| N-nitrosodiisopropylamine | NDIPA | 26.5 |
| N-nitrosodibutylamine | NDBA | 26.5 |
This table is not exhaustive. For a complete list, refer to the FDA's guidance documents.[19][23]
Proactive Strategies for Robust Sample Preparation
Beyond troubleshooting, a proactive approach to method development is the best defense against in-situ nitrosamine formation.
Logical Flow for Method Development:
Caption: Proactive method development workflow to prevent in-situ nitrosamine formation.
By implementing these scientifically-grounded strategies, you can build a self-validating system that ensures the accuracy and reliability of your nitrosamine testing, ultimately protecting patient safety and maintaining regulatory compliance.
References
-
Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration. [Link]
- Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.
- FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs. (Source provides a summary of FDA guidance).
- Nitrosamine- pH role.
-
An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC. National Center for Biotechnology Information. [Link]
-
Nitrosamine formation mechanism from Nitrates and Amines. ResolveMass Laboratories Inc. [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. ACS Publications. [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. National Center for Biotechnology Information. [Link]
-
CDER Nitrosamine Impurity Acceptable Intake Limits. U.S. Food and Drug Administration. [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. U.S. Food and Drug Administration. [Link]
-
FDA Issues Revised Guidance On Controlling Nitrosamine Impurities In Pharmaceuticals. ResearchGate. [Link]
-
Heat-Induced Nitrosamine Formation. Zamann Pharma Support GmbH. [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. ResolveMass Laboratories Inc. [Link]
- Technical Support Center: Preventing In-Situ Nitrosamine Formation During Sample Prepar
-
Preventing False Positives in Nitrosamine Testing. Resolian Analytical Sciences. [Link]
-
The role of pH, temperature and humidity in solid/liquid DP formulations. Nitrosamines Exchange. [Link]
-
Nitrosamines in solution at pH 7. Nitrosamines Exchange. [Link]
-
Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. Federal Register. [Link]
- Quantitative Analysis of Nitrosamine Impurities using LC-MS Methods from the United States Pharmacopeia General Chapter <1469>. (Conference poster abstract).
-
Nitrosamines Analysis with LC-MS/MS. Waters Corporation. [Link]
-
Effect of temperature on the formation of nitrosamine from secondary... ResearchGate. [Link]
-
Overview of the Guidance for Industry: Control of Nitrosamine Impurities in Human Drugs. (Webinar overview). [Link]
-
Chemistry for The Formation of Nitrosamines. Veeprho Pharmaceuticals. [Link]
-
Nitrosating Agent Mitigation Strategy. Contract Pharma. [Link]
-
5 key Sources of Nitrosamine Contamination You Must Control. ResolveMass Laboratories Inc. [Link]
- Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. (News article summarizing FDA guidance).
-
An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants - PMC. National Center for Biotechnology Information. [Link]
-
Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications. [Link]
-
Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]
-
Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]
-
Nitrosamines Formation as Artefact... What are the Challenges? Nitrosamines Exchange. [Link]
-
Formation of N-Nitrosamine Drug Substance Related Impurities in Medicines: A Regulatory Perspective on Risk Factors and Mitigation Strategies. ACS Publications. [Link]
-
FDA revises final guidance on nitrosamine impurities. RAPS. [Link]
-
Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets. PubMed. [Link]
-
An overview of the formation mechanisms of endogenous and exogenous N-nitrosamines in human diets. PubMed. [Link]
- 6 Steps to reduce nitrosamines impurities in Pharma industry.
-
In-situ formation and evaluation of N-nitrosamine drug substance related impurities in glycopeptides implying orbitrap mass spectrometry. PubMed. [Link]
-
How to deal with Nitrosamine standards? Nitrosamines Exchange. [Link]
-
TARGETING NITROSAMINE PRECURSORS WITH NOVEL ACTIVE MATERIAL SCIENCE SCAVENGER TECHNOLOGIES. ONdrugDelivery. [Link]
Sources
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. resolian.com [resolian.com]
- 6. fda.gov [fda.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Heat-Induced Nitrosamine Formation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 12. Nitrosamine- pH role - N-nitrosamines Chemistry - Nitrosamines Exchange [nitrosamines.usp.org]
- 13. Nitrosamines in solution at pH 7 - Limits of Nitrosamines - Nitrosamines Exchange [nitrosamines.usp.org]
- 14. contractpharma.com [contractpharma.com]
- 15. researchgate.net [researchgate.net]
- 16. Temperature-Dependent Formation of N-Nitrosodimethylamine during the Storage of Ranitidine Reagent Powders and Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nitrosamines Formation as Artefact... What are the Challenges? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. fda.gov [fda.gov]
- 20. resolvemass.ca [resolvemass.ca]
- 21. waters.com [waters.com]
- 22. fda.gov [fda.gov]
- 23. insider.thefdagroup.com [insider.thefdagroup.com]
Technical Support Center: Eliminating Carryover in Trace Analysis of N-Nitroso-N-(p-methoxybenzyl)methylamine (CAS 84174-20-9)
Technical Support Center: Eliminating Carryover in Trace Analysis of N-Nitroso-N-(p-methoxybenzyl)methylamine (CAS 84174-20-9)
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals engaged in the trace analysis of N-Nitroso-N-(p-methoxybenzyl)methylamine (CAS 84174-20-9). This guide provides in-depth troubleshooting protocols and frequently asked questions to address the persistent challenge of analytical carryover, ensuring the accuracy and integrity of your experimental results.
Introduction to the Challenge: The "Sticky" Nature of Nitrosamines
N-Nitroso-N-(p-methoxybenzyl)methylamine is a member of the N-nitrosamine class of compounds. These molecules are a significant concern in the pharmaceutical industry due to their potential carcinogenicity, necessitating their monitoring at trace levels.[1] From an analytical perspective, nitrosamines can be notoriously "sticky," leading to carryover in chromatographic systems. This phenomenon, where residual analyte from a previous injection appears in subsequent runs, can lead to inaccurate quantification and false-positive results.[2][3] This guide is designed to provide a systematic approach to identifying and eliminating carryover of N-Nitroso-N-(p-methoxybenzyl)methylamine in your analytical workflow, with a focus on Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.
Frequently Asked Questions (FAQs)
Q1: What is carryover and how do I know if I have it?
A1: Carryover is the appearance of an analyte's signal in a blank injection that is run after a sample containing a high concentration of that analyte.[4] You can identify carryover by strategically placing blank injections in your analytical sequence. A typical sequence to diagnose carryover would be:
-
Blank Injection (Pre-Blank): To ensure the system is clean initially.
-
High-Concentration Standard: To challenge the system.
-
Blank Injection (Post-Blank 1): The first blank after the high concentration standard. A significant peak here is a strong indicator of carryover.
-
Blank Injection (Post-Blank 2): To see if the carryover is diminishing with subsequent injections.
If the peak area of the analyte in the post-blanks is greater than 20% of the area of the Lower Limit of Quantitation (LLOQ) standard, you have a carryover issue that needs to be addressed.[4]
Q2: What are the common sources of carryover in an LC-MS system?
A2: Carryover can originate from several components of your LC-MS system where the analyte may be adsorbed. The most common sources are:
-
Autosampler: The injection needle, sample loop, and valve rotor seals are frequent culprits.[3][5]
-
Chromatography Column: The stationary phase, frits, and any guard column can retain the analyte.[5]
-
Transfer Tubing and Fittings: Any dead volumes or rough surfaces in the flow path can trap the analyte.
-
Mass Spectrometer Ion Source: Contamination of the ion source can lead to a persistent background signal that may be mistaken for carryover.[6]
Q3: What chemical properties of N-Nitroso-N-(p-methoxybenzyl)methylamine make it prone to carryover?
A3: While specific experimental data for N-Nitroso-N-(p-methoxybenzyl)methylamine is limited, we can infer its properties based on its structure and data from similar compounds.
-
Polarity and Lipophilicity: The molecule possesses both polar (N-nitroso and methoxy groups) and non-polar (benzyl ring) characteristics. This amphiphilic nature can lead to interactions with various surfaces in the LC system. The predicted LogP of the parent amine, N-(4-Methoxybenzyl)-N-methylamine, is 1.41, suggesting moderate lipophilicity.[7] The addition of the nitroso group is likely to slightly increase its polarity.
-
Potential for Hydrogen Bonding: The oxygen atoms in the nitroso and methoxy groups can act as hydrogen bond acceptors, leading to interactions with active sites on silica-based columns or other surfaces.
-
Absence of a Readily Ionizable Group: The N-nitroso group is not readily ionizable, meaning that altering the mobile phase pH may have a less pronounced effect on its retention and solubility compared to acidic or basic compounds.
Troubleshooting Guide: A Systematic Approach to Eliminating Carryover
When faced with carryover, a systematic, step-by-step approach is the most effective way to identify and resolve the issue. The following guide will walk you through this process.
Step 1: Isolate the Source of Carryover
The first step is to determine which part of the LC-MS system is responsible for the carryover.
Caption: A logical workflow for isolating the source of carryover.
Experimental Protocol: Isolating the Carryover Source
-
Initial Observation: Confirm carryover by running a high-concentration standard followed by a blank.
-
Bypass the Column: Replace the analytical column with a zero-dead-volume union.
-
Injector Test: Inject a high-concentration standard of N-Nitroso-N-(p-methoxybenzyl)methylamine, followed by a blank injection.
-
Analysis:
-
If carryover is still observed: The source is likely the autosampler (needle, loop, valve). Proceed to Troubleshooting the Autosampler .
-
If carryover is eliminated: The source is likely the column or the mass spectrometer. Proceed to the next step.
-
-
Column vs. MS Test: Re-install the column but divert the column effluent to waste before it enters the mass spectrometer.
-
Column Test: Inject a high-concentration standard followed by a blank. Monitor the UV or other LC detector signal.
-
Analysis:
-
If a peak is observed in the blank: The column is the source of the carryover. Proceed to Troubleshooting the Column .
-
If no peak is observed in the blank: The mass spectrometer ion source is the likely source of contamination. Proceed to Troubleshooting the MS Source .
-
Step 2: Targeted Troubleshooting Protocols
Once the source of the carryover has been identified, implement the following targeted troubleshooting steps.
Troubleshooting the Autosampler
The autosampler is a common source of carryover due to the direct contact of the injection system with the concentrated sample.
Protocol 1: Optimizing the Needle Wash
The needle wash is the first line of defense against carryover from the injector.
-
Increase Wash Volume and Duration: Double the volume of the needle wash and the time the needle spends in the wash station.
-
Strengthen the Wash Solvent: A generic wash solvent may not be effective for N-Nitroso-N-(p-methoxybenzyl)methylamine. A multi-component wash solution is often more effective.
| Wash Solvent Composition | Rationale | Recommended Starting Concentration |
| Component 1: Strong Organic Solvent | To dissolve the analyte based on its lipophilic character. | 50% Acetonitrile or Methanol |
| Component 2: Alternative Organic Solvent | To provide a different selectivity for removal. Isopropanol is a good choice. | 25% Isopropanol |
| Component 3: Aqueous Component | To remove any residual aqueous sample matrix. | 25% Water |
| Component 4: Acidic Modifier | To disrupt potential hydrogen bonding interactions. | 0.1-1% Formic Acid or Acetic Acid |
Table 1: Recommended Needle Wash Solvent Compositions
-
Employ Multiple Wash Solvents: If your system allows, use a sequence of wash solvents. For example, a wash with a high percentage of organic solvent followed by a wash with a more aqueous, acidic solution.
-
Check for Mechanical Issues: Inspect the needle seat and rotor seal for scratches or wear, as these can create dead volumes where the analyte can be trapped.[2]
Troubleshooting the Column
If the column is the source of carryover, a more aggressive washing procedure is required.
Protocol 2: Aggressive Column Washing
-
Disconnect from Detector: Disconnect the column outlet from the mass spectrometer to avoid contaminating the ion source.
-
Reverse Column Flow: If recommended by the column manufacturer, reverse the direction of flow for the washing steps.
-
Washing Sequence: Flush the column with a series of solvents of increasing and then decreasing polarity. Flush with at least 10-20 column volumes of each solvent.
| Step | Solvent | Purpose |
| 1 | Mobile Phase without Buffer | To remove any precipitated salts. |
| 2 | 100% Water | To remove highly polar components. |
| 3 | 100% Acetonitrile | To remove non-polar and moderately polar compounds. |
| 4 | 100% Isopropanol | A stronger organic solvent to remove strongly retained compounds. |
| 5 | 100% Acetonitrile | To transition back to a less viscous solvent. |
| 6 | Mobile Phase without Buffer | To prepare the column for re-equilibration. |
| 7 | Initial Mobile Phase | Re-equilibrate the column for at least 10-15 column volumes. |
Table 2: Aggressive Column Washing Protocol
-
Consider a Dedicated Column: For ultra-trace analysis, it may be beneficial to dedicate a column to the analysis of low-concentration samples to avoid contamination from high-concentration standards.
Troubleshooting the MS Source
A contaminated ion source can mimic carryover by producing a constant background signal.
Protocol 3: Cleaning the Mass Spectrometer Ion Source
Follow the manufacturer's specific instructions for cleaning the ion source. A general procedure is as follows:
-
Vent the Instrument: Safely bring the mass spectrometer to atmospheric pressure.
-
Disassemble the Source: Carefully remove the ion source components, such as the spray shield, capillary, and skimmer.
-
Clean the Components: Sonicate the components in a sequence of solvents, for example:
-
50:50 Methanol:Water
-
100% Methanol
-
100% Acetonitrile
-
-
Dry and Reassemble: Ensure all components are completely dry before reassembling the ion source.
-
Pump Down and Bake-out: Pump the system down and, if available, perform a bake-out to remove any residual contaminants.
Preventative Measures to Minimize Carryover
Proactive measures can significantly reduce the likelihood of carryover issues.
-
Optimize the Mobile Phase: For N-Nitroso-N-(p-methoxybenzyl)methylamine, a mobile phase with a sufficient organic content and a small amount of an acidic modifier (e.g., 0.1% formic acid) can help to minimize interactions with the stationary phase.[8]
-
Injection Volume: Inject the smallest volume necessary to achieve the required sensitivity.
-
Sample Diluent: Whenever possible, dissolve the sample in the initial mobile phase to avoid solvent mismatch effects that can lead to poor peak shape and carryover.
-
Run Sequence: Analyze samples in order of increasing concentration to minimize the impact of any potential carryover.[6]
-
Use of Guard Columns: A guard column can help to protect the analytical column from strongly retained impurities in the sample matrix, but be aware that the guard column itself can be a source of carryover.[5]
Conclusion
Eliminating carryover in the trace analysis of N-Nitroso-N-(p-methoxybenzyl)methylamine requires a systematic and logical approach. By understanding the chemical nature of the analyte and the potential sources of carryover in your LC-MS system, you can implement targeted troubleshooting strategies to ensure the generation of accurate and reliable data. This guide provides a framework for this process, empowering you to confidently address this common analytical challenge.
References
- Chang, Y., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(4), 677-688.
- European Medicines Agency. (2020). Nitrosamine impurities in human medicinal products.
- Food and Drug Administration. (2021). Control of Nitrosamine Impurities in Human Drugs.
- Parr, M. K., & Joseph, J. F. (2019). Nitrosamine impurities in valsartan and other angiotensin II receptor blockers. Journal of Pharmaceutical and Biomedical Analysis, 165, 305-310.
-
Shimadzu. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]
- Yamagaki, T., & Yamazaki, T. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan), 8(2), S0083.
- Yamagaki, T., & Yamazaki, T. (2019). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Mass Spectrometry (Tokyo, Japan), 8(2), S0083.
-
ResearchGate. (2015). How can I solve my carry over issue in LC-MS/MS?. Retrieved from [Link]
-
PubChem. (n.d.). N-Nitroso-N-(p-methoxybenzyl)methylamine. Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. scispace.com [scispace.com]
- 4. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 5. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chemscene.com [chemscene.com]
- 8. A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Separating Structural Isomers of Nitroso-Methoxybenzylamine
Technical Support Center: Strategies for Separating Structural Isomers of Nitroso-Methoxybenzylamine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of nitroso-methoxybenzylamine isomers. The separation of the ortho-, meta-, and para- structural isomers presents a significant analytical challenge due to their similar physicochemical properties. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
I. Frequently Asked Questions (FAQs)
Q1: Why is the separation of nitroso-methoxybenzylamine isomers so challenging?
The primary challenge lies in the subtle structural differences between the ortho-, meta-, and para- isomers. These molecules share the same molecular weight and elemental composition, leading to identical mass-to-charge (m/z) ratios in mass spectrometry.[1] Their separation, therefore, relies on exploiting minor differences in polarity, and spatial arrangement, which influence their interactions with chromatographic stationary phases.[1] The successful separation of positional isomers is a critical issue in fields like forensic toxicology and pharmaceutical development due to potentially different pharmacological and toxicological properties.[2]
Q2: What are the primary analytical techniques for separating these isomers?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating structural isomers like those of nitroso-methoxybenzylamine.[3][4] Gas Chromatography (GC) can also be employed, particularly for volatile and thermally stable compounds.[4][5] In cases of extremely similar isomers, multidimensional chromatography (e.g., 2D-LC) can provide the necessary resolving power.[6] For preparative scale separations, crystallization can be a viable, albeit more complex, alternative.[7]
Q3: I am observing two peaks for a single, pure isomer during my HPLC analysis. What could be the cause?
This phenomenon is likely due to the presence of rotamers (rotational isomers).[8] The N-N bond in N-nitrosamines has a partial double bond character, which restricts free rotation and can lead to two stable, distinct conformations (often referred to as cis and trans).[8] These rotamers can have different dipole moments and, consequently, different interactions with the stationary phase, resulting in two separable peaks in the chromatogram.[8]
Q4: Are there any specific safety precautions I should take when handling nitroso-methoxybenzylamine isomers?
Yes. Nitroso compounds, as a class, are considered potentially carcinogenic and toxic.[9][10] It is imperative to handle these compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All synthesis and purification steps should be performed in a well-ventilated fume hood.[9]
II. HPLC Troubleshooting Guide
This section addresses specific issues you may encounter during your HPLC experiments in a question-and-answer format.
Q5: My isomers are co-eluting (not separating into distinct peaks). What are my options?
Co-elution is a common hurdle in isomer separation.[3] A systematic approach focusing on improving chromatographic selectivity (α) is required.
Troubleshooting Workflow for Co-eluting Peaks
Caption: Troubleshooting flowchart for co-eluting isomers.
Detailed Steps:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the proportion of the aqueous phase generally increases retention time and may improve separation.[3]
-
Switch Organic Modifier: Acetonitrile and methanol offer different selectivities. If one is not providing adequate separation, switching to the other can be effective.[3]
-
Adjust pH: For ionizable compounds, minor changes in the mobile phase pH can significantly impact retention and selectivity.[3]
-
Incorporate Additives: The use of mobile phase additives like ion-pairing agents or buffers can influence the retention of charged compounds.[3]
-
-
Change the Stationary Phase: If mobile phase optimization proves insufficient, the column chemistry may not be suitable.
Q6: I am experiencing fluctuating retention times. What is the likely cause and how can I fix it?
Fluctuating retention times can compromise the reliability of your results. The most common culprits are issues with the mobile phase or the pump.[12]
Troubleshooting Steps for Retention Time Variability:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared consistently for every run. Small variations in composition can lead to shifts in retention time.[13] Degas the mobile phase before use to prevent air bubbles from entering the system.[12]
-
Pump Malfunction: Check for leaks in the pump and ensure that the pump seals are in good condition.[12] A malfunctioning pump can lead to inconsistent flow rates and, consequently, variable retention times.
-
Column Temperature: Maintain a stable column temperature using a column oven. Fluctuations in ambient temperature can affect retention.[12]
Q7: My peak shapes are poor (e.g., fronting, tailing, or split peaks). What should I do?
Poor peak shape can indicate a variety of issues, from column degradation to sample solvent incompatibility.
Common Peak Shape Problems and Solutions
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing | Column degradation; secondary interactions with the stationary phase. | Replace the column if it is old or has been subjected to harsh conditions. Optimize the mobile phase pH or use a buffer to minimize secondary interactions. |
| Peak Fronting | Sample overload; sample solvent stronger than the mobile phase. | Reduce the injection volume or sample concentration. Dissolve the sample in the mobile phase or a weaker solvent.[14] |
| Split Peaks | Partially blocked column frit; column bed collapse. | Replace the column frit or the entire column.[14] |
Q8: I'm concerned about the stability of my nitroso-methoxybenzylamine isomers during analysis. Is this a valid concern?
Yes, the stability of nitroso compounds can be a concern.[15] They can be sensitive to light and may degrade under certain conditions.[9]
Mitigation Strategies:
-
Use amber vials to protect samples from light.
-
Analyze samples promptly after preparation.
-
If stability issues persist, consider using a thermostatted autosampler to keep samples cool.[14]
III. Crystallization as a Separation Strategy
While chromatography is often the go-to method, crystallization can be a powerful technique for separating isomers, particularly on a larger scale.[7]
Q9: How can I use crystallization to separate the isomers of nitroso-methoxybenzylamine?
The success of crystallization for isomer separation hinges on the differences in solubility and crystal lattice formation between the isomers.[16]
Key Crystallization Techniques:
-
Fractional Crystallization: This technique relies on the differential solubility of the isomers in a particular solvent. By carefully controlling the temperature and concentration, one isomer can be induced to crystallize while the others remain in solution.[7]
-
Seeding: Introducing a small crystal of the desired pure isomer (a seed crystal) into a supersaturated solution can promote the selective crystallization of that isomer.[17][18]
Workflow for Isomer Separation by Seeding Crystallization dot graph TD { A[Start: Supersaturated solution of isomers] --> B{Introduce Seed Crystal of Desired Isomer}; B --> C{Controlled Cooling/Solvent Evaporation}; C --> D{Selective Crystallization of Seeded Isomer}; D --> E{Filter and Collect Crystals}; E --> F{Analyze Purity of Crystals and Mother Liquor}; F --> G{Recrystallize if Necessary for Higher Purity}; G --> H[End: Separated Isomer]; }
Sources
- 1. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]
- 2. Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC) using LC-ESI-MS/MS: Application to forensic serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemijournal.com [chemijournal.com]
- 5. ajpaonline.com [ajpaonline.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 8. Structure of Nitrosamine Drug Impurities and Implications for Chemical Analysis [acanthusresearch.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. resolvemass.ca [resolvemass.ca]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. jetir.org [jetir.org]
- 13. HPLC故障排除指南 [sigmaaldrich.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. Synthesis of Nitroso Compounds: A Practical Guide - AquigenBio [aquigenbio.com]
- 16. mdpi.com [mdpi.com]
- 17. sciencemadness.org [sciencemadness.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Reference Data & Comparative Studies
A Comparative Guide to the Mutagenicity of N-Nitrosodimethylamine (NDMA) and N-Nitroso-N-(4-methoxybenzyl)methylamine
A Comparative Guide to the Mutagenicity of N-Nitrosodimethylamine (NDMA) and N-Nitroso-N-(4-methoxybenzyl)methylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the mutagenic properties of two nitrosamine compounds: N-nitrosodimethylamine (NDMA) and N-Nitroso-N-(4-methoxybenzyl)methylamine. As a class, nitrosamines are recognized for their carcinogenic potential, which is intrinsically linked to their ability to induce genetic mutations. Understanding the nuances in mutagenicity between different nitrosamine structures is paramount for risk assessment and drug development safety.
Introduction to the Compounds
N-Nitrosodimethylamine (NDMA) is a simple, small-molecule nitrosamine that has been extensively studied and is a well-established potent carcinogen in animal models.[1] Its presence as a contaminant in food, water, and pharmaceutical products has raised significant public health concerns.[2][3]
N-Nitroso-N-(4-methoxybenzyl)methylamine is an asymmetrical nitrosamine featuring a benzyl group with a para-methoxy substituent. While less ubiquitous than NDMA, its structural features provide a valuable case study for understanding how aromatic substitution influences mutagenic activity within the nitrosamine class.
The Imperative of Metabolic Activation
A critical principle underpinning the mutagenicity of most nitrosamines, including NDMA and N-Nitroso-N-(4-methoxybenzyl)methylamine, is the requirement for metabolic activation.[4][5] In their parent forms, these compounds are not directly reactive with DNA. It is through enzymatic processes within the body, primarily mediated by cytochrome P450 (CYP) enzymes in the liver, that they are converted into highly reactive electrophilic intermediates capable of damaging genetic material.[4][6]
Metabolic Activation Pathway of NDMA
The primary pathway for NDMA's bioactivation involves α-hydroxylation, a reaction predominantly catalyzed by the CYP2E1 enzyme.[6][7] This process is outlined in the diagram below.
Caption: Metabolic activation of NDMA to a DNA-reactive methyldiazonium ion.
This enzymatic hydroxylation of one of the methyl groups on NDMA forms an unstable intermediate, α-hydroxy-N-nitrosodimethylamine.[8] This intermediate spontaneously decomposes to yield formaldehyde and the highly reactive methyldiazonium ion.[4] It is this methyldiazonium ion that acts as a potent alkylating agent, transferring a methyl group to nucleophilic sites on DNA bases.[8]
Metabolic Activation Pathway of N-Nitroso-N-(4-methoxybenzyl)methylamine
The metabolic activation of N-Nitroso-N-(4-methoxybenzyl)methylamine and its parent compound, N-nitrosobenzylmethylamine (NBzMA), also proceeds via α-hydroxylation. However, due to its asymmetrical structure, two potential sites for hydroxylation exist: the methyl group and the benzylic methylene group.
Caption: Two potential metabolic activation pathways for N-Nitroso-N-(4-methoxybenzyl)methylamine.
Hydroxylation at the benzylic position is thought to be a key activation pathway for N-nitrosobenzylmethylamines.[9] This leads to the formation of a benzyldiazonium ion, which can then form benzyl-DNA adducts. Alternatively, hydroxylation of the methyl group would generate a methyldiazonium ion, leading to methylated DNA adducts, similar to NDMA. The relative contribution of these two pathways can influence the type and extent of DNA damage. Studies on the parent compound, N-nitrosobenzylmethylamine, indicate that both methylation and benzylation of DNA can occur, although methylation appears to be the more predominant pathway in vivo.
Comparative Mutagenicity: In Vitro Data
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical compounds.[10] This assay utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). Mutagenic compounds can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a medium lacking the amino acid.
Ames Test Data
Direct comparative studies of NDMA and N-Nitroso-N-(4-methoxybenzyl)methylamine under identical Ames test conditions are limited in the published literature. However, by synthesizing data from different studies, a comparative assessment can be made. It is important to note that variations in experimental conditions, such as the concentration of the S9 metabolic activation system and the specific bacterial strains used, can influence the observed mutagenic potency.
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) | Reference |
| NDMA | TA100 | Hamster Liver S9 | High | [11][12] |
| N-Nitroso-N-(4-methoxybenzyl)methylamine | TA1535 | Hamster Liver S9 | Moderate |
Note: The mutagenic potency is a qualitative summary based on available data. Direct quantitative comparison is challenging due to variations in experimental protocols across different studies.
Studies on a series of para-substituted N-nitroso-N-benzylmethylamines, including the 4-methoxy derivative, have shown that these compounds are mutagenic in Salmonella typhimurium TA1535 with metabolic activation. The mutagenic potency of these benzylnitrosamines is influenced by the nature of the substituent on the benzene ring. For N-Nitroso-N-(4-methoxybenzyl)methylamine, the methoxy group, being an electron-donating group, appears to result in a moderate mutagenic potency compared to other substituted analogs.
NDMA is consistently reported as a potent mutagen in the Ames test, particularly in strains like TA100 and TA1535, which are sensitive to base-pair substitution mutations.[12] Its high mutagenic activity is a key indicator of its carcinogenic potential.
In Vivo Genotoxicity Assessment
While in vitro assays like the Ames test are crucial for initial screening, in vivo studies are essential to understand the mutagenic potential of a compound within a whole organism, considering factors like absorption, distribution, metabolism, and excretion. Key in vivo genotoxicity assays include the micronucleus test and the comet assay.
The In Vivo Micronucleus Assay
The in vivo micronucleus test assesses chromosomal damage.[13] It detects the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that have not been incorporated into the daughter nuclei during cell division. An increase in the frequency of micronucleated cells in a treated animal indicates that the compound is clastogenic (causes chromosome breakage) or aneugenic (interferes with chromosome segregation).
The In Vivo Comet Assay
The in vivo comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[15] Following exposure to a genotoxic agent, cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing breaks, migrates further from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.
Studies have shown that NDMA induces significant DNA damage in various tissues of mice, as detected by the in vivo comet assay.[15] This assay can also be used to monitor the repair of DNA damage over time. While specific comet assay data for N-Nitroso-N-(4-methoxybenzyl)methylamine is limited, it is expected that, as a genotoxic nitrosamine, it would also induce DNA damage detectable by this method.
DNA Adduct Formation: The Molecular Basis of Mutagenesis
The mutagenicity of nitrosamines is a direct consequence of the formation of DNA adducts – the covalent binding of the reactive electrophilic metabolites to DNA bases. These adducts can disrupt the normal structure and function of DNA, leading to mutations during DNA replication if not repaired.
NDMA-Induced DNA Adducts
The methyldiazonium ion generated from NDMA metabolism primarily methylates guanine bases at the N7 and O⁶ positions, forming 7-methylguanine (7-MeG) and O⁶-methylguanine (O⁶-MeG), respectively.[16][17] While 7-MeG is the more abundant adduct, O⁶-MeG is considered the most critical mutagenic lesion.[18] This is because O⁶-MeG has a propensity to mispair with thymine instead of cytosine during DNA replication, leading to G:C to A:T transition mutations.[19]
DNA Adducts from N-Nitroso-N-(4-methoxybenzyl)methylamine
As previously discussed, the metabolic activation of N-Nitroso-N-(4-methoxybenzyl)methylamine can potentially lead to both methylated and benzylated DNA adducts. Benzylation of guanine can occur at various positions, including O⁶-benzylguanine. The formation of bulky benzyl adducts can cause significant distortion of the DNA helix and are potent blocks to DNA replication, which can also lead to mutations.
The relative mutagenic potency of these two compounds is likely influenced by the efficiency of their metabolic activation and the types and persistence of the DNA adducts they form.
Experimental Protocols
For researchers planning to conduct comparative mutagenicity studies, adherence to standardized protocols is crucial for generating reliable and reproducible data. The following are outlines of key experimental workflows based on OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
Caption: A generalized workflow for the Ames test.
Detailed Steps:
-
Strain Preparation: Culture the selected bacterial strains overnight to reach a specific cell density.
-
Metabolic Activation: Prepare the S9 fraction from the livers of Aroclor- or phenobarbital/β-naphthoflavone-induced rodents. Combine this with a cofactor mix to create the S9 mix.
-
Exposure: In a pre-incubation step, mix the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer (for non-activation conditions).
-
Plating: After a short incubation, mix the exposure solution with molten top agar and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in revertant colonies compared to the negative control.[16]
In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474
Caption: Workflow for the in vivo micronucleus assay.
Detailed Steps:
-
Dosing: Administer the test compound to a group of animals (typically rodents) via an appropriate route (e.g., oral gavage, intraperitoneal injection). Include positive and negative control groups.
-
Sample Collection: At specific time points after dosing (e.g., 24 and 48 hours), collect bone marrow or peripheral blood.
-
Slide Preparation: Prepare smears of the collected cells on microscope slides and stain them to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes and to visualize micronuclei.
-
Scoring: Under a microscope, score a predetermined number of polychromatic erythrocytes for the presence of micronuclei.
-
Toxicity Assessment: Determine the ratio of polychromatic to normochromatic erythrocytes as an indicator of bone marrow toxicity.
-
Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control indicates a positive result.[20]
In Vivo Mammalian Alkaline Comet Assay - OECD 489
Caption: A simplified workflow for the in vivo comet assay.
Detailed Steps:
-
Dosing: Treat animals with the test compound, including appropriate control groups.
-
Tissue Collection and Cell Isolation: At selected time points, euthanize the animals and collect the target tissues. Prepare a single-cell suspension from these tissues.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving the DNA as nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline buffer to unwind the DNA and then subject them to electrophoresis.
-
Staining and Visualization: Neutralize the slides and stain the DNA with a fluorescent dye. Visualize the comets using a fluorescence microscope.
-
Scoring and Data Analysis: Use image analysis software to measure the extent of DNA migration (e.g., tail length, percent DNA in the tail). A significant increase in DNA damage in the treated groups compared to the control group indicates a positive result.[15]
Conclusion
Both NDMA and N-Nitroso-N-(4-methoxybenzyl)methylamine are mutagenic compounds that require metabolic activation to exert their genotoxic effects. NDMA is a well-characterized, potent mutagen that primarily acts through the formation of the highly mutagenic O⁶-methylguanine DNA adduct. The mutagenicity of N-Nitroso-N-(4-methoxybenzyl)methylamine is influenced by its aromatic structure and the presence of the methoxy group, and it has the potential to form both methylated and benzylated DNA adducts.
While direct quantitative comparisons are challenging due to variations in available data, the evidence suggests that NDMA is a more potent mutagen than N-Nitroso-N-(4-methoxybenzyl)methylamine in the Ames test. A comprehensive understanding of the comparative mutagenicity of these and other nitrosamines requires further studies using standardized protocols for both in vitro and in vivo assays. This knowledge is crucial for accurate risk assessment and for ensuring the safety of pharmaceuticals and other consumer products.
References
Click to expand
-
OECD (2016), Test No. 489: In Vivo Mammalian Alkaline Comet Assay, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].
-
OECD (2020), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].
- Armijo, A. L., et al. (2023). DNA adduct and mutational profiles reveal a threshold of cellular defenses against N-nitrosodimethylamine administered to mice. bioRxiv, 2023.11.13.566935.
-
OECD (2016), Test No. 474: Mammalian Erythrocyte Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris, [Link].
- Christmann, M., & Kaina, B. (2013). O⁶-methylguanine-DNA methyltransferase (MGMT): a unique machinery for DNA repair and a valuable target for cancer therapy. DNA repair, 12(4), 251–261.
-
Inotiv. (n.d.). In Vivo Micronucleus Test. Retrieved from [Link]
- Kim, M. S., et al. (2023). Genotoxicity of a Low-Dose Nitrosamine Mixture as Drinking Water Disinfection Byproducts in NIH3T3 Cells. International journal of molecular sciences, 24(9), 8341.
- Kamataki, T., et al. (2002). Role of human cytochrome P450 (CYP) in the metabolic activation of nitrosamine derivatives: application of genetically engineered Salmonella expressing human CYP.
-
Gentronix. (n.d.). OECD 471: Ames Test. Retrieved from [Link]
- Thomas, D. N., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Archives of toxicology, 98(4), 1121–1140.
- Stiborová, M., et al. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Carcinogenesis, 18(1), 91–96.
- Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International journal of molecular sciences, 23(9), 4568.
- Cross, K. P., & Ponting, D. J. (2021). Proposed main pathway for metabolic activation of N-nitrosamines to DNA-alkylating species. Regulatory Toxicology and Pharmacology, 125, 105001.
- Toyoizumi, T., et al. (2012). Usefulness of combined in vivo skin comet assay and in vivo skin micronucleus test.
- Yang, C. S., et al. (1991). Enzyme mechanisms in the metabolism of nitrosamines.
- Johnson, G. E., et al. (2023). Mutagenicity of nitrosamines in enhanced Ames tests: A review of strain, metabolism, and solvent effects.
- Li, X., et al. (2023). N-Nitrosamine Drug Impurity Research at FDA/NCTR: Assessing the Mutagenicity of N-Nitrosamine Drug Substance-Related Impurities (NDSRIs).
- Thresher, A., et al. (2020). Are all nitrosamines concerning? A review of mutagenicity and carcinogenicity data. Regulatory toxicology and pharmacology, 116, 104749.
- Thomas, D. N., et al. (2023). Ames Test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters.
- Uno, Y., et al. (2015). Comet Assay, a New in vivo Mutagenicity Test – Regulatory Significance and Scientific Development. The Journal of toxicological sciences, 40(1), 1–11.
- Kyrtopoulos, S. A., et al. (1996). Measurement of O6-methylguanine-type adducts in DNA and O6-alkylguanine-DNA-alkyltransferase repair activity in normal and neoplastic human tissues. European journal of cancer (Oxford, England : 1990), 32A(12), 2116–2124.
- Kim, M. S., et al. (2017). Genotoxicity of a Low-Dose Nitrosamine Mixture as Drinking Water Disinfection Byproducts in NIH3T3 Cells. International journal of environmental research and public health, 14(8), 939.
- Guo, X., et al. (2023). Genotoxicity assessment of eight nitrosamines using 2D and 3D HepaRG cell models. Archives of toxicology, 97(10), 2767–2780.
- Kaina, B., et al. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International journal of molecular sciences, 24(5), 4684.
- Singh, N. P. (2023). The Comet Assay: A straight Way to Estimate Geno-Toxicity.
- Lynch, A. M., et al. (2024). Mutagenic and carcinogenic potency determinations for NDMA support the cumulative dose assumption underpinning the less-than-lifetime Threshold of Toxicological Concern. bioRxiv, 2024.01.26.577443.
- Vogel, E. W., et al. (1999). Mutagenicities of N-nitrosodimethylamine and N-nitrosodiethylamine in Drosophila and their relationship to the levels of O-alkyl adducts in DNA.
- Kaina, B., et al. (2023). DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways. International Journal of Molecular Sciences, 24(5), 4684.
- National Toxicology Program. (2021).
- Thomas, D. N., et al. (2024). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Archives of toxicology, 98(4), 1121–1140.
- Stiborová, M., et al. (1997). Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2. Carcinogenesis, 18(1), 91–96.
- Lu, Y., et al. (2025).
- Li, X., et al. (2024). Mutagenicity and genotoxicity evaluation of 15 nitrosamine drug substance-related impurities in human TK6 cells. Regulatory toxicology and pharmacology, 154, 105730.
-
JRF Global. (n.d.). Enhanced Ames Test for Nitrosamine Impurities. Retrieved from [Link]
- Voutchkova-Kostal, A. M., et al. (2022). A Quantum-Mechanical Approach to Predicting Carcinogenic Potency of N-nitrosamine Impurities in Pharmaceuticals. ChemRxiv.
- Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for N-Nitrosodimethylamine (NDMA).
- Sharma, S., & Kumar, A. (2023). The Risk of Cancer Correlated with Nitrosamine Exposure. Preprints.
- Furuhama, A., et al. (2024). Ames mutagenicity of 15 aryl, benzyl, and aliphatic ring N-nitrosamines. Regulatory toxicology and pharmacology, 155, 105763.
- Wang, Y., et al. (2024). Emissive Alkylated Guanine Analogs as Probes for Monitoring O6-Alkylguanine-DNA-transferase Activity. ACS omega.
Sources
- 1. hesiglobal.org [hesiglobal.org]
- 2. enamine.net [enamine.net]
- 3. jchr.org [jchr.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair Pathways [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of carcinogenic N-nitroso-N-methylaniline by purified cytochromes P450 2B1 and P450 2B2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parame… [ouci.dntb.gov.ua]
- 13. :: Environmental Analysis Health and Toxicology [eaht.org]
- 14. inotiv.com [inotiv.com]
- 15. Novel In Vivo CometChip Reveals NDMA-Induced DNA Damage and Repair in Multiple Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. In vivo genetic toxicity assessments for nitrosamines | Spanish Journal of Environmental Mutagenesis and Genomics [ojs.diffundit.com]
A Comparative Guide to System Suitability Criteria for Trace Nitrosamine Analysis
A Comparative Guide to System Suitability Criteria for Trace Nitrosamine Analysis
For Researchers, Scientists, and Drug Development Professionals
The detection and quantification of nitrosamine impurities at trace levels in pharmaceutical products present a significant analytical challenge.[1] Given their classification as probable human carcinogens, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for their control.[2][3][4] A cornerstone of ensuring the reliability and accuracy of the analytical data generated is the implementation of robust system suitability testing (SST). This guide provides an in-depth comparison of system suitability criteria for the trace analysis of nitrosamines, offering insights into the rationale behind these parameters and practical guidance for their implementation across different analytical platforms.
The Imperative of System Suitability in Nitrosamine Analysis
System suitability testing is not merely a preliminary check; it is an ongoing validation that the analytical system is performing as expected and is capable of delivering accurate and precise results for the intended application.[5][6] In the context of trace nitrosamine analysis, where detection limits are often in the parts-per-billion (ppb) range, even minor variations in system performance can lead to significant errors in quantification.[1] A well-defined SST protocol serves as a self-validating system, providing the necessary confidence in the data submitted to regulatory agencies.[7]
The core principles of method validation, as outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, form the foundation for system suitability criteria.[5][8][9] These principles are adapted to the specific challenges of nitrosamine analysis, such as the need for high sensitivity and selectivity, especially in complex sample matrices.[7][10]
Key System Suitability Parameters and Their Significance
A comprehensive system suitability protocol for nitrosamine analysis encompasses several key parameters. The following sections delve into the rationale and typical acceptance criteria for each.
Specificity and Resolution
Why it matters: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][7] In nitrosamine analysis, this is crucial to avoid false positives or inaccurate quantification due to co-eluting peaks.[11][10] For chromatographic methods, resolution (Rs) is a key measure of specificity, indicating the degree of separation between adjacent peaks.
Acceptance Criteria:
-
No interfering signals: The chromatogram of a blank solution should not show any significant peaks at the retention time of the target nitrosamines.[12]
-
Peak Purity: Where applicable, peak purity analysis should be performed to ensure the analyte peak is not co-eluted with other components.
-
Resolution (Rs): For critical peak pairs, a resolution of Rs ≥ 1.5 is generally considered indicative of good separation. However, for mass spectrometry-based methods, chromatographic resolution can be supplemented by the selectivity of the detector.
Signal-to-Noise Ratio (S/N)
Why it matters: The signal-to-noise ratio is a critical parameter for determining the limit of detection (LOD) and the limit of quantitation (LOQ). It provides a measure of the analytical sensitivity and ensures that the instrument is capable of reliably detecting the target nitrosamines at the required low levels.[1][13]
Acceptance Criteria:
-
LOD: The S/N ratio for the analyte peak at the limit of detection is typically required to be ≥ 3.[1]
-
LOQ: For the limit of quantitation, a more stringent S/N ratio of ≥ 10 is the generally accepted criterion.[1][12][13]
Repeatability (Precision)
Why it matters: Repeatability, or precision, assesses the closeness of agreement between a series of measurements obtained from multiple injections of the same standard solution under the same operating conditions over a short interval of time.[5][6] It demonstrates the consistency and reliability of the analytical system.
Acceptance Criteria:
-
Relative Standard Deviation (%RSD): The %RSD for the peak areas and retention times of replicate injections of a standard solution is the primary measure of repeatability.
Linearity and Correlation Coefficient
Why it matters: Linearity demonstrates the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5][6] A linear response is essential for accurate quantification across the expected concentration range of nitrosamine impurities.
Acceptance Criteria:
-
Correlation Coefficient (r or R²): The correlation coefficient is a measure of the goodness of fit of the calibration curve.
-
y-intercept: The y-intercept of the calibration curve should be minimal, indicating no significant systemic error. A typical criterion is that the y-intercept should be NMT 25% of the response of the medium concentration solution .[16][17][18]
Comparative Analysis of System Suitability Criteria for Different Analytical Techniques
The choice of analytical technique significantly influences the specific system suitability criteria and their implementation. The most common techniques for trace nitrosamine analysis are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).[3][19]
LC-MS/MS
LC-MS/MS is a widely used technique for nitrosamine analysis due to its high sensitivity and selectivity.[15][20] The specificity of the tandem mass spectrometer can sometimes allow for less stringent chromatographic resolution requirements.
| System Suitability Parameter | Typical Acceptance Criteria for LC-MS/MS | Rationale |
| Specificity | No interfering peaks in blank injections. Quantifier/Qualifier ion ratios must be comparable to standard solutions. | The use of Multiple Reaction Monitoring (MRM) provides a high degree of specificity, reducing the reliance on chromatographic separation alone.[12] |
| Signal-to-Noise Ratio | S/N ≥ 10 for the LOQ standard.[1][12] | Ensures the instrument can reliably detect and quantify nitrosamines at the required low levels. |
| Repeatability (%RSD) | ≤ 5% for peak area and retention time for six replicate injections.[13][14] | Demonstrates the stability and precision of the LC and MS systems. |
| Linearity (R²) | ≥ 0.99.[16][17] Some methods may require ≥ 0.998.[13] | Confirms a proportional response of the detector across the desired concentration range. |
GC-MS
GC-MS is another powerful technique for the analysis of volatile and semi-volatile nitrosamines.[12][19] Headspace GC-MS is often employed to minimize matrix effects and improve sensitivity.[19][21]
| System Suitability Parameter | Typical Acceptance Criteria for GC-MS | Rationale |
| Specificity | No significant co-elution in spiked test solutions.[12] Absence of interfering peaks in blank solutions. | Good chromatographic separation is crucial to prevent isobaric interferences from reaching the mass spectrometer. |
| Signal-to-Noise Ratio | S/N ≥ 10 for all spiked nitrosamine signals in the LOQ solution.[12] | Confirms the sensitivity of the GC-MS system for trace-level detection. |
| Repeatability (%RSD) | ≤ 5% for peak area of six replicate injections of the standard solution.[14] | Ensures the reproducibility of the injection, separation, and detection processes. |
| Linearity (R²) | > 0.995.[12] | Demonstrates a linear response of the MS detector to varying concentrations of nitrosamines. |
Experimental Protocols for System Suitability Testing
The following are generalized, step-by-step protocols for performing system suitability tests for nitrosamine analysis. These should be adapted based on the specific analytical method and instrumentation.
Protocol 1: System Suitability for LC-MS/MS Analysis
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions until a stable baseline is achieved.
-
Blank Injection: Inject a blank solution (e.g., mobile phase or sample diluent) to ensure the absence of interfering peaks at the retention times of the target nitrosamines.
-
Standard Injections (Repeatability and Initial Check):
-
Prepare a system suitability standard solution containing all target nitrosamines at a concentration relevant to the expected sample concentrations or at the quantitation limit.
-
Inject the standard solution six times consecutively.
-
Calculate the %RSD for the peak areas and retention times of each nitrosamine.
-
Verify that the S/N ratio for each analyte meets the required criteria (typically ≥ 10).
-
-
Linearity Check (if required as part of SST):
-
Inject a series of calibration standards at different concentrations.
-
Calculate the correlation coefficient (R²) of the calibration curve.
-
-
Bracketing Standards: Throughout the analytical run, inject a system suitability standard at regular intervals (e.g., every 5-10 sample injections) to monitor system performance over time.[12]
Protocol 2: System Suitability for GC-MS Analysis
-
System Conditioning: Condition the GC column according to the manufacturer's instructions to ensure optimal performance and a stable baseline.
-
Blank Injection: Inject a blank solvent to check for any system contamination or carryover.
-
Standard Injections (Repeatability and Initial Check):
-
Prepare a system suitability standard containing the target nitrosamines.
-
Perform at least six replicate injections of the standard.
-
Calculate the %RSD for the peak areas and retention times.
-
Confirm that the S/N ratio for each nitrosamine meets the acceptance criteria.
-
-
Spiked Sample Injection (Specificity Check):
-
Inject a spiked sample matrix to assess for any co-eluting interferences.[12]
-
-
Continuing Calibration Verification: Periodically inject a standard solution during the analytical sequence to ensure the system remains calibrated.
Visualization of Workflows and Relationships
To better illustrate the logical flow of system suitability testing and the interplay between different parameters, the following diagrams are provided.
Caption: Workflow for a typical system suitability test.
Caption: Interrelationship of key system suitability parameters.
Conclusion
Robust system suitability testing is an indispensable component of any analytical methodology for the determination of trace nitrosamine impurities. By carefully defining and adhering to stringent acceptance criteria for parameters such as specificity, signal-to-noise ratio, repeatability, and linearity, analytical laboratories can ensure the generation of high-quality, reliable data that meets regulatory expectations and ultimately safeguards patient health. This guide has provided a comparative overview of these critical parameters and their practical implementation, empowering researchers and scientists to develop and execute self-validating analytical systems for this challenging application.
References
- Nitrosamines by GC-MS/MS. (n.d.).
-
EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH. (n.d.). Retrieved from [Link]
-
ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. (n.d.). Scribd. Retrieved from [Link]
-
ICH Q2 Analytical Method Validation. (n.d.). Slideshare. Retrieved from [Link]
-
Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025, November 22). Retrieved from [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC. (n.d.). Retrieved from [Link]
- Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2025, December 30).
-
Safeguarding purity under pressure: detecting nitrosamine contamination. (2024, April 23). Retrieved from [Link]
-
Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines - Waters Corporation. (n.d.). Retrieved from [Link]
-
Nitrosamine impurities: guidance for marketing authorisation holders. (2025, December 1). Retrieved from [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025, December 4). Retrieved from [Link]
-
Comparison of EI-GC-MS/MS, APCI-LC-MS/MS, and ESI-LC-MS/MS for the Simultaneous Analysis of Nine Nitrosamines Eluted from Synthetic Resins into Artificial Saliva and Health Risk Assessment - PMC. (n.d.). Retrieved from [Link]
-
Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. (n.d.). Retrieved from [Link]
-
Determination of Nitrosamine Drug Substance-Related Impurities Derived from Nortriptyline and Sertraline Using LC-MS/MS: A Comparative Evaluation of Chromatographic Separation and Pharmaceutical Application - MDPI. (2025, November 5). Retrieved from [Link]
-
Q2(R1) Validation of Analytical Procedures: An Implementation Guide - ResearchGate. (n.d.). Retrieved from [Link]
-
Meeting the Evolving Need for Effective Nitrosamine Detection. (2024, February 1). Retrieved from [Link]
-
What Are the Acceptable Validation Limits for Nitrosamine Impurity Testing, and Which Regulatory References Define Them? | ResearchGate. (2025, November 26). Retrieved from [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - European Medicines Agency (EMA). (n.d.). Retrieved from [Link]
-
Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances. (n.d.). Retrieved from [Link]
-
Nitrosamine Impurities Application Guide | Agilent. (2020, September 14). Retrieved from [Link]
-
Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders - Cambrex. (n.d.). Retrieved from [Link]
-
Guidance Breakdown: FDA Revises Its Final Guidance on Nitrosamine Impurities. (2024, September 5). Retrieved from [Link]
-
RAPID AND QUANTITATIVE SCREENING OF NITROSAMINES IN DRUG PRODUCTS USING HEADSPACE-SIFT-MS. (n.d.). Retrieved from [Link]
-
Control of Nitrosamine Impurities in Human Drugs. (n.d.). Retrieved from [Link]
-
Solution stability results in LC-MS/MS method during the determination... - ResearchGate. (n.d.). Retrieved from [Link]
-
Revision 2 of FDA Guidance on Nitrosamines Published - NSF. (2024, September 13). Retrieved from [Link]
-
Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance. (2025, November 25). Retrieved from [Link]
-
Development and comparison of methods for the nitrosamine analysis in different APIs by means of UPLC-MS/MS | Biblioteca IQS. (n.d.). Retrieved from [Link]
-
Solutions for Nitrosamine Analysis - GC-MS/MS and LC-HRMS Method. (n.d.). Retrieved from [Link]
-
Nitrosamines Analysis in Pharmaceuticals - Agilent. (n.d.). Retrieved from [Link]
-
Accurate Quantitation of N-Nitrosodimethylamine in Pharmaceutical Products with High Levels of N,N-Dimethylformamide by HPLC-MS - ACS Publications. (2025, October 17). Retrieved from [Link]
-
RAPID AND QUANTITATIVE SCREENING OF NITROSAMINES IN DRUG PRODUCTS USING HEADSPACE-SIFT-MS - Syft Technologies. (n.d.). Retrieved from [Link]
-
LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals - Food and Drug Administration. (n.d.). Retrieved from [Link]
-
Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices | Chemical Research in Toxicology - ACS Publications. (2024, August 19). Retrieved from [Link]
Sources
- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 2. measurlabs.com [measurlabs.com]
- 3. EMA Nitrosamine Guidelines - Zamann Pharma Support GmbH [zamann-pharma.com]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. scribd.com [scribd.com]
- 6. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 7. resolvemass.ca [resolvemass.ca]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. insider.thefdagroup.com [insider.thefdagroup.com]
- 11. cambrex.com [cambrex.com]
- 12. edqm.eu [edqm.eu]
- 13. agilent.com [agilent.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469> | Separation Science [sepscience.com]
- 18. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 19. agilent.com [agilent.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Robustness Testing of Analytical Methods for Rivaroxaban Impurity 9
A Comparative Guide to Robustness Testing of Analytical Methods for Rivaroxaban Impurity 9
Introduction: The Imperative of Robustness in Pharmaceutical Analysis
In the landscape of pharmaceutical quality control, the assurance that an analytical method will perform reliably in the face of minor, everyday variations is paramount. This is the essence of robustness: a measure of the method's capacity to remain unaffected by small, deliberate variations in its parameters. For potent anticoagulants like Rivaroxaban, ensuring the accurate quantification of impurities is not merely a regulatory hurdle; it is a critical component of patient safety. Impurities, even at trace levels, can impact the efficacy and safety profile of the final drug product.
This guide provides an in-depth technical comparison of robustness testing for two hypothetical Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods designed for the quantification of Rivaroxaban Impurity 9. This impurity, a nitroso derivative of Rivaroxaban, is of particular interest due to the potential genotoxicity associated with N-nitroso compounds. We will delve into the causality behind experimental choices, present a detailed protocol for a systematic robustness study, and interpret the resulting data to select the most reliable method for routine quality control. This document is intended for researchers, scientists, and drug development professionals seeking to design and implement robust analytical methods in a regulated environment. The principles and protocols described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2]
Understanding Rivaroxaban and Impurity 9
Rivaroxaban is a direct Factor Xa inhibitor, widely prescribed as an oral anticoagulant.[3] Its synthesis and degradation can lead to the formation of various impurities that must be monitored and controlled. Rivaroxaban Impurity 9 is identified as a nitroso derivative, a class of compounds that has come under scrutiny by regulatory agencies due to potential carcinogenic properties. The accurate and precise measurement of this impurity is therefore of high importance.
The Analytical Challenge: Method Development for Impurity 9
The primary analytical technique for the separation and quantification of Rivaroxaban and its impurities is RP-HPLC with UV detection.[4][5][6] The challenge lies in developing a method that is not only specific, sensitive, and accurate but also robust enough to be transferred between laboratories and instruments without a loss of performance.
This guide will compare two hypothetical RP-HPLC methods, "Method A" and "Method B," for the analysis of Rivaroxaban Impurity 9. Method A represents a common approach using a phosphate buffer, while Method B explores the use of a formic acid modifier, which can offer benefits in terms of volatility (for LC-MS compatibility) and potential differences in selectivity.
Hypothetical Analytical Methods
| Parameter | Method A | Method B |
| Column | Waters XBridge C18, 250 mm x 4.6 mm, 5 µm | Phenomenex Luna C18, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic, pH 3.0 | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 60% A / 40% B to 40% A / 60% B over 15 min | 70% A / 30% B to 50% A / 50% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 35°C | 40°C |
| Detection | 250 nm | 250 nm |
| Injection Vol. | 10 µL | 5 µL |
Robustness by Design: A Systematic Approach
A robustness study should be considered during the development phase of the analytical procedure.[2] The goal is to identify which parameters have a significant effect on the method's performance and to establish operational limits for these parameters. A systematic approach, such as a Design of Experiments (DoE), is highly recommended over a one-factor-at-a-time (OFAT) approach, as it can reveal interactions between factors.[7][8]
For this guide, we will employ a fractional factorial design to assess the robustness of both Method A and Method B. This approach allows for the efficient evaluation of multiple parameters in a limited number of experiments.[7]
Workflow for Robustness Testing
Caption: A three-phase workflow for conducting a systematic robustness study of an analytical method.
Experimental Protocol: Robustness Study of Method A
This protocol details the steps for conducting the robustness study on Method A. A similar approach would be applied to Method B.
1. Identification of Robustness Parameters and Ranges:
Based on ICH guidelines and common HPLC practices, the following parameters and their deliberate variations will be investigated:[9][10][11][12]
| Parameter | Nominal Value | Variation (-) | Variation (+) |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| % Acetonitrile (initial) | 40% | 38% | 42% |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Column Temperature | 35°C | 33°C | 37°C |
2. Design of Experiment (DoE):
A fractional factorial design will be used to evaluate the four parameters. This design will consist of a defined set of experimental runs where the parameters are varied simultaneously.
3. Sample Preparation:
-
Standard Solution: Prepare a solution of Rivaroxaban Impurity 9 reference standard at a concentration relevant to its specification limit in the drug substance.
-
Spiked Sample Solution: Prepare a solution of Rivaroxaban drug substance spiked with Rivaroxaban Impurity 9 at the specification limit.
4. Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase composition for each experimental run as defined by the DoE matrix.
-
Inject the standard and spiked sample solutions in triplicate for each experimental condition.
5. Data Evaluation:
For each run, record the following system suitability parameters (SSPs) and performance metrics:
-
Resolution (Rs): The resolution between the Rivaroxaban peak and the Impurity 9 peak.
-
Tailing Factor (Tf): The tailing factor for the Impurity 9 peak.
-
Retention Time (RT): The retention time of the Impurity 9 peak.
-
Peak Area: The peak area of Impurity 9.
Acceptance Criteria:
-
Resolution (Rs): ≥ 2.0
-
Tailing Factor (Tf): ≤ 1.5
-
%RSD of Peak Area (n=3): ≤ 5.0%
-
The method is considered robust if the SSPs remain within the acceptance criteria for all experimental conditions.
Comparative Data Presentation: Hypothetical Robustness Study Results
The following tables present hypothetical results from the robustness studies of Method A and Method B.
Table 1: Robustness Study Results for Method A
| Run | pH | %ACN | Flow Rate (mL/min) | Temp (°C) | Resolution (Rs) | Tailing Factor (Tf) | RT of Impurity 9 (min) |
| 1 | 2.8 | 38 | 0.9 | 33 | 2.5 | 1.2 | 10.5 |
| 2 | 3.2 | 38 | 0.9 | 37 | 2.3 | 1.3 | 10.2 |
| 3 | 2.8 | 42 | 0.9 | 37 | 2.8 | 1.1 | 9.5 |
| 4 | 3.2 | 42 | 0.9 | 33 | 2.6 | 1.2 | 9.8 |
| 5 | 2.8 | 38 | 1.1 | 37 | 2.1 | 1.4 | 8.5 |
| 6 | 3.2 | 38 | 1.1 | 33 | 1.9* | 1.5 | 8.8 |
| 7 | 2.8 | 42 | 1.1 | 33 | 2.4 | 1.2 | 7.9 |
| 8 | 3.2 | 42 | 1.1 | 37 | 2.2 | 1.3 | 7.6 |
| Nominal | 3.0 | 40 | 1.0 | 35 | 2.6 | 1.2 | 9.0 |
* Indicates a result outside the acceptance criteria.
Table 2: Robustness Study Results for Method B
| Run | pH | %ACN | Flow Rate (mL/min) | Temp (°C) | Resolution (Rs) | Tailing Factor (Tf) | RT of Impurity 9 (min) |
| 1 | 2.8 | 28 | 1.1 | 38 | 3.1 | 1.1 | 7.2 |
| 2 | 3.2 | 28 | 1.1 | 42 | 3.0 | 1.1 | 7.0 |
| 3 | 2.8 | 32 | 1.1 | 42 | 3.4 | 1.0 | 6.5 |
| 4 | 3.2 | 32 | 1.1 | 38 | 3.3 | 1.1 | 6.7 |
| 5 | 2.8 | 28 | 1.3 | 42 | 2.8 | 1.2 | 5.9 |
| 6 | 3.2 | 28 | 1.3 | 38 | 2.7 | 1.2 | 6.1 |
| 7 | 2.8 | 32 | 1.3 | 38 | 3.1 | 1.1 | 5.4 |
| 8 | 3.2 | 32 | 1.3 | 42 | 3.0 | 1.1 | 5.2 |
| Nominal | 3.0 | 30 | 1.2 | 40 | 3.2 | 1.1 | 6.8 |
Interpretation and Discussion: Selecting the Superior Method
The hypothetical data reveals a critical difference in the robustness of the two methods. In Method A, the combination of high pH (3.2) and high flow rate (1.1 mL/min) in Run 6 resulted in a resolution of 1.9, which is below the acceptance criterion of 2.0. This indicates that the method is sensitive to the combined effect of these parameter variations. A statistical analysis would likely identify a significant interaction between pH and flow rate, suggesting that the method's performance is not guaranteed under all potential operating conditions.
In contrast, Method B demonstrates excellent robustness across all tested conditions. The resolution remains well above 2.0, and the tailing factor is consistently low. The retention time of Impurity 9 shows predictable shifts with changes in flow rate and acetonitrile concentration, but the critical separation is not compromised.
Logical Relationship of Method Parameters and Performance
Caption: Interplay of key HPLC parameters and their impact on method performance metrics.
Conclusion: The Value of Rigorous Robustness Testing
This comparative guide illustrates the critical importance of conducting a systematic robustness study during analytical method development. While both Method A and Method B may appear suitable based on their nominal performance, the deliberate variation of key parameters revealed a potential weakness in Method A. Method B, with its consistent performance across a range of conditions, is the demonstrably more robust and reliable choice for long-term use in a quality control environment.
The adoption of a Quality by Design (QbD) approach, incorporating systematic studies like the one described, ensures the development of analytical methods that are not only fit for purpose on day one but remain so throughout the lifecycle of the product. This proactive approach to method validation minimizes the risk of out-of-specification results, facilitates method transfer, and ultimately contributes to the consistent quality and safety of pharmaceutical products.
References
-
Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. (2018). Symbiosis Online Publishing. [Link]
-
Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)®. (n.d.). PMC. [Link]
-
Development and validation of a stability-indicating RP-HPLC method for the determination of fifteen impurities in rivaroxaban. (2023). PubMed. [Link]
-
ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RIVAROXABAN IN BULK DRUG AND PHARMACEUTICAL DOSAGE FORM BY RP-HPLC METHOD. (2022). International Journal of Applied Pharmaceutics. [Link]
-
Development and Validation of a Liquid Chromatography Method for the Analysis of Rivaroxaban and Determination of Its Production Related Impurities. (n.d.). ResearchGate. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). Food and Drug Administration. [Link]
-
Robustness in Method Validation | Interview Questions & Answers | ICH Q2(R1). (2023). YouTube. [Link]
-
Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. (2018). Symbiosis Online Publishing. [Link]
-
Using Quality by Design to Develop Robust Chromatographic Methods. (n.d.). Chromatography Online. [Link]
-
Development and validation of a stability-indicating RP-HPLC method for the determination of fifteen impurities in rivaroxaban. (2023). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency (EMA). [Link]
-
ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013). European Pharmaceutical Review. [Link]
-
Implementing Robustness Testing for HPLC Methods. (n.d.). Separation Science. [Link]
-
Validation and Experimental Design Assisted Robustness Testing of RPLC Method for the Simultaneous Analysis of Brinzolamide and Brimonidine. (2016). Indian Journal of Pharmaceutical Sciences. [Link]
-
Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. (2024). PMC. [Link]
-
INVESTIGATION OF ROBUSTNESS AT VALIDATION OF HPLC AND UPLC METHODS: A MODERN APPROACH INCLUDING RISK ANALYSIS. (2018). ResearchGate. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. wjpmr.com [wjpmr.com]
- 4. Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO)® - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a stability-indicating RP-HPLC method for the determination of fifteen impurities in rivaroxaban - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Design Space of Robust Analytical Methods in the Pharmaceutical Environment - SEQENS [seqens.com]
- 9. m.youtube.com [m.youtube.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 12. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
